2-(4-Bromo-2,6-difluorophenyl)acetonitrile
Description
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Properties
IUPAC Name |
2-(4-bromo-2,6-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQFPQSYKMWFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378361 | |
| Record name | 2-(4-bromo-2,6-difluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537033-52-6 | |
| Record name | 2-(4-bromo-2,6-difluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (CAS: 537033-52-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile, a key intermediate in the synthesis of advanced pharmaceuticals, particularly in the class of azolidinone antibacterials. This document collates available data on its chemical and physical properties, detailed safety and handling procedures, and insights into its primary application. Experimental protocols for its synthesis and subsequent conversion into pharmacologically active agents are discussed, supported by spectroscopic data where available. The guide also visualizes the relevant biological pathway and experimental workflows to aid researchers in its practical application.
Chemical and Physical Properties
This compound is a tri-halogenated phenylacetonitrile.[1] A summary of its key chemical and physical data is presented in the table below. While some physical properties like a specific melting and boiling point are not consistently reported in publicly available literature, its fundamental characteristics are well-documented.
| Property | Value | Reference |
| CAS Number | 537033-52-6 | [1] |
| Molecular Formula | C₈H₄BrF₂N | [2] |
| Molecular Weight | 232.02 g/mol | [2] |
| Appearance | Solid | [3] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3] |
Synthesis and Experimental Protocols
A plausible synthetic route, based on analogous preparations, is the nucleophilic substitution of a benzylic halide with a cyanide salt. The logical workflow for such a synthesis is depicted below.
General Experimental Protocol (Hypothetical):
-
Step 1: Bromomethylation of 1-Bromo-3,5-difluorobenzene. To a solution of 1-bromo-3,5-difluorobenzene in a suitable solvent (e.g., a halogenated solvent), add paraformaldehyde and hydrobromic acid. Heat the mixture under reflux with stirring for several hours. After cooling, the organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 1-bromo-2-(bromomethyl)-3,5-difluorobenzene.
-
Step 2: Cyanation. The crude 1-bromo-2-(bromomethyl)-3,5-difluorobenzene is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. Sodium cyanide is added portion-wise at room temperature, and the reaction mixture is stirred for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford this compound.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic peaks would be expected:
-
¹H NMR: A singlet for the methylene protons (-CH₂CN) and signals in the aromatic region corresponding to the protons on the difluorobromophenyl ring.
-
¹³C NMR: A signal for the nitrile carbon (-CN), a signal for the methylene carbon (-CH₂CN), and several signals in the aromatic region for the carbons of the phenyl ring, showing splitting due to the fluorine atoms.
-
FTIR (cm⁻¹): A characteristic sharp peak for the nitrile group (C≡N) stretching vibration, typically around 2250 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as C-F and C-Br stretching vibrations would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound.
Application in the Synthesis of Azolidinone Antibacterials
This compound is a crucial building block for the synthesis of azolidinone antibacterials.[1] The azolidinone class of antibiotics are potent against a range of Gram-positive bacteria.
The general synthetic scheme involves the conversion of the nitrile group to a different functional group, which then participates in the formation of the oxazolidinone ring.
Mechanism of Action of Azolidinone Antibacterials
Azolidinone antibiotics exert their therapeutic effect by inhibiting bacterial protein synthesis. This is a critical pathway for bacterial survival and proliferation. The diagram below illustrates the key steps in this mechanism.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory environment, preferably in a fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Identification:
-
Refer to the Material Safety Data Sheet (MSDS) for specific hazard information.
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
In all cases of exposure, it is recommended to consult a physician.
Conclusion
This compound is a valuable intermediate for the synthesis of pharmacologically important molecules, most notably azolidinone antibacterials. While detailed public data on its specific physical properties and synthesis are limited, this guide provides a consolidated overview based on available information and analogous chemical principles. The provided workflows and pathway diagrams are intended to facilitate a deeper understanding for researchers engaged in drug discovery and development. Further research into the precise synthetic methodologies and spectroscopic characterization of this compound would be beneficial to the scientific community.
References
physical and chemical properties of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromo-2,6-difluorophenyl)acetonitrile is a halogenated aromatic nitrile of interest in synthetic organic chemistry. Its trifunctional nature, featuring a reactive nitrile group, a synthetically versatile aryl bromide, and activating fluorine substituents, makes it a valuable building block for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, expected reactivity, and safety information. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development. The compound is notably used in the preparation of azolidinone antibacterials[1].
Physical and Chemical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented below. It is important to note that while some properties are readily available from chemical suppliers, specific experimental data such as melting point, boiling point, and solubility are not consistently reported in the public domain.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 537033-52-6 | [1][2] |
| Molecular Formula | C₈H₄BrF₂N | [2] |
| Molecular Weight | 232.03 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | No data available | [3] |
| Boiling Point | No data available | [3] |
| Density | No data available | N/A |
| Solubility | No data available | N/A |
| Storage Temperature | Room Temperature, keep in a dry area | [3] |
Synthesis and Experimental Protocols
A potential two-step synthesis could involve the formylation of 1-bromo-3,5-difluorobenzene to produce 4-bromo-2,6-difluorobenzaldehyde, followed by conversion of the aldehyde to the corresponding nitrile. A patent describes the synthesis of 4-bromo-2,6-difluorobenzonitrile from 4-bromo-2,6-difluorobenzaldehyde and hydroxylamine hydrochloride in formic acid[4]. A subsequent reduction of the nitrile to the benzyl amine followed by a Sandmeyer reaction could yield the target phenylacetonitrile.
Alternatively, a more direct approach could involve the reaction of a suitable 4-bromo-2,6-difluorobenzyl halide with a cyanide salt. The following is a generalized, hypothetical protocol for such a transformation.
Hypothetical Protocol for the Synthesis of this compound from 4-Bromo-2,6-difluorobenzyl Bromide:
-
Materials:
-
4-Bromo-2,6-difluorobenzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or a similar polar aprotic solvent
-
Deionized water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2,6-difluorobenzyl bromide in DMSO.
-
Add a stoichiometric equivalent of sodium cyanide to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, quench the mixture by pouring it into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with additional portions of ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its three primary functional groups: the nitrile, the aryl bromide, and the activated methylene group.
-
Nitrile Group: The cyano group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid (2-(4-bromo-2,6-difluorophenyl)acetic acid) under acidic or basic conditions. Reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, would yield the corresponding primary amine (2-(4-bromo-2,6-difluorophenyl)ethan-1-amine).
-
Aryl Bromide: The bromine atom on the aromatic ring is a versatile handle for cross-coupling reactions. It can participate in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 4-position of the phenyl ring.
-
Methylene Group: The protons on the carbon adjacent to the nitrile and the aromatic ring (the α-carbon) are acidic and can be deprotonated with a suitable base to form a carbanion. This nucleophilic carbanion can then be alkylated or acylated, enabling the extension of the carbon chain.
The combination of these reactive sites makes this compound a valuable intermediate for the synthesis of diverse and complex molecular architectures.
References
An In-depth Technical Guide to 2-(4-Bromo-2,6-difluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and synthetic approaches for 2-(4-Bromo-2,6-difluorophenyl)acetonitrile, a key intermediate in various chemical syntheses.
Molecular Structure and Properties
This compound is a halogenated phenylacetonitrile derivative. Its chemical structure consists of a benzene ring substituted with a bromine atom, two fluorine atoms, and an acetonitrile group.
Molecular Structure:
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₄BrF₂N |
| Molecular Weight | 232.02 g/mol |
| CAS Number | 537033-52-6 |
| Synonyms | 4-Bromo-2,6-difluorobenzyl cyanide, (4-Bromo-2,6-difluorophenyl)acetonitrile |
Synthesis of this compound: An Experimental Protocol
Objective: To synthesize this compound from 1-bromo-4-(bromomethyl)-3,5-difluorobenzene.
Materials:
-
1-bromo-4-(bromomethyl)-3,5-difluorobenzene
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Anhydrous conditions
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-4-(bromomethyl)-3,5-difluorobenzene in a suitable volume of anhydrous DMF.
-
Cyanation Reaction: Add a stoichiometric equivalent of sodium cyanide to the stirred solution.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into a larger volume of water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with water and brine to remove any residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.
Logical Workflow for Synthesis
The synthesis of this compound can be logically envisioned as a two-step process starting from 3,5-difluorobromobenzene. This workflow is depicted in the following diagram.
Caption: A logical workflow for the synthesis of this compound.
A Technical Guide to the Solubility of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile, a key intermediate in the synthesis of various organic compounds. A comprehensive review of publicly available scientific literature and chemical databases indicates a lack of quantitative solubility data for this compound in common organic solvents. Consequently, this document serves as a foundational resource by providing detailed experimental protocols for researchers to determine these crucial solubility parameters. Understanding the solubility of this compound is essential for its synthesis, purification, and formulation in various research and development applications. This guide presents a standardized methodology for solubility determination, a template for data presentation, and a visual representation of the experimental workflow to ensure consistent and reliable data generation.
Introduction
This compound is a halogenated phenylacetonitrile derivative. Its structural features make it a valuable building block in medicinal chemistry and materials science. The efficiency of processes such as synthesis, reaction optimization, purification through recrystallization, and formulation development is fundamentally dependent on the solubility of this compound in various organic solvents.
Quantitative Solubility Data
As of the date of this publication, no specific quantitative solubility data for this compound in various organic solvents has been found in peer-reviewed journals or chemical databases. To facilitate future research and data comparison, the following table is provided as a template for presenting experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Acetone | ||||
| e.g., Acetonitrile | ||||
| e.g., Dichloromethane | ||||
| e.g., Toluene | ||||
| e.g., Tetrahydrofuran | ||||
| e.g., N,N-Dimethylformamide | ||||
| e.g., Chloroform | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Methanol | ||||
| e.g., Ethanol | ||||
| e.g., Hexane |
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following protocol describes a reliable gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps or sealed ampoules
-
Constant temperature bath or shaker incubator
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven (for drying)
-
Vortex mixer or magnetic stirrer
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or a shaker incubator set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or temperature-equilibrated syringe to prevent premature crystallization.
-
Immediately pass the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed, clean, and dry collection vial or evaporation dish. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the collection vial containing the filtered saturated solution to determine the total mass of the solution.
-
Carefully evaporate the solvent from the collection vial. This can be achieved by placing the vial in a fume hood at room temperature or by gentle heating in an oven at a temperature well below the boiling point of the solute and the solvent.
-
Once the solvent is completely evaporated, place the vial in an oven at a moderate temperature (e.g., 40-60 °C) to ensure all residual solvent is removed. Dry to a constant weight.
-
After cooling to room temperature in a desiccator, weigh the vial containing the dry solute.
-
3.3. Calculation of Solubility
-
Mass of the solute (m_solute): (Weight of vial + dry solute) - (Weight of empty vial)
-
Mass of the solvent (m_solvent): (Weight of vial + solution) - (Weight of vial + dry solute)
-
Solubility ( g/100 mL): (m_solute / Volume of solvent withdrawn) * 100
Note: The density of the solvent at the experimental temperature will be needed to convert mass of solvent to volume if the initial volume was not precisely known.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the gravimetric determination of solubility.
Conclusion
This technical guide provides a comprehensive framework for researchers to systematically determine the solubility of this compound in various organic solvents. While pre-existing quantitative data is currently unavailable, the detailed experimental protocol and data presentation template offered herein are intended to foster the generation of standardized and comparable solubility data. The availability of such data will be invaluable for the broader scientific community, aiding in the efficient development and application of this important chemical intermediate.
2-(4-Bromo-2,6-difluorophenyl)acetonitrile safety data sheet and handling precautions
An In-depth Technical Guide to 2-(4-Bromo-2,6-difluorophenyl)acetonitrile: Safety, Handling, and Physical Properties
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical compounds they work with is paramount. This technical guide provides a detailed overview of this compound, focusing on its safety data, handling precautions, and physical and chemical properties.
Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 537033-52-6 |
| Molecular Formula | C₈H₄BrF₂N |
| Molecular Weight | 232.03 g/mol |
| Synonyms | 4-Bromo-2,6-difluorobenzeneacetonitrile, (4-Bromo-2,6-difluorophenyl)acetonitrile, 2,6-Difluoro-4-bromobenzyl cyanide |
Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of a compound is crucial for its safe handling and use in experimental settings.
| Property | Value |
| Appearance | Off-white to white crystalline powder or solid |
| Melting Point | 47-49°C |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in methanol |
Safety and Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Hazard Pictograms:
Handling Precautions and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate or dusts are formed, use a NIOSH-approved respirator.[2]
General Hygiene Practices
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3]
-
Avoid inhalation of dust or vapors.[1]
-
Avoid contact with skin and eyes.[1]
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[2]
-
If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water.[1]
-
If Inhaled: Move person to fresh air. If not breathing, give artificial respiration.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Storage and Disposal
Proper storage and disposal are critical to maintaining the stability of the chemical and protecting the environment.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
Recommended storage temperature is at room temperature.[1]
Disposal
-
Dispose of this chemical and its container as hazardous waste in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.[1]
Experimental Protocols
A plausible synthetic route could be the reaction of 4-bromo-1-(bromomethyl)-2,6-difluorobenzene with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) or professional safety training. Always consult the specific SDS for the material you are using and follow all applicable safety regulations.
References
Spectroscopic and Spectrometric Analysis of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the standard spectroscopic and spectrometric techniques used to characterize the small molecule 2-(4-Bromo-2,6-difluorophenyl)acetonitrile. Due to the limited availability of published experimental data for this specific compound, this document serves as a practical framework, detailing the expected spectral characteristics and the methodologies for their acquisition and interpretation. The guide is intended to assist researchers in the structural elucidation and purity assessment of this and structurally related compounds. Included are hypothetical but representative data tables for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and workflow diagrams to facilitate the replication of these analytical methods.
Introduction
This compound is a halogenated aromatic compound of interest in synthetic and medicinal chemistry. Its structural confirmation and purity are paramount for its application in research and development. Spectroscopic and spectrometric methods are indispensable tools for this purpose. This guide outlines the application of NMR, IR, and MS for the comprehensive characterization of the title compound.
Spectroscopic and Spectrometric Data (Hypothetical)
The following tables present hypothetical, yet chemically reasonable, spectroscopic and spectrometric data for this compound. These tables are designed to serve as a reference for what would be expected from experimental analysis.
NMR Spectroscopy Data
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.45 | t | 2H | 8.0 | Ar-H |
| 3.90 | s | 2H | - | CH₂ CN |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 161.0 (dd, J = 250, 8 Hz) | C -F |
| 130.0 (t, J = 10 Hz) | C -H |
| 118.0 (t, J = 25 Hz) | C -Br |
| 116.0 | C N |
| 110.0 (dd, J = 20, 5 Hz) | C -CH₂CN |
| 15.0 | C H₂CN |
Infrared (IR) Spectroscopy Data
Table 3: Hypothetical FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2255 | Medium | C≡N stretch |
| 1620, 1580, 1470 | Strong | C=C aromatic ring stretches |
| 1250 | Strong | C-F stretch |
| 1050 | Strong | C-F stretch |
| 870 | Strong | C-H out-of-plane bend |
| 560 | Medium | C-Br stretch |
Mass Spectrometry (MS) Data
Table 4: Hypothetical Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 231, 233 | 98, 100 | [M]⁺, [M+2]⁺ (isotopic pattern for Br) |
| 152 | 40 | [M - Br]⁺ |
| 126 | 25 | [M - Br - CN]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic and spectrometric data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak or TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
ATR: A small amount of the solid sample is placed directly onto the ATR crystal.
-
KBr Pellet: 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
-
Acquisition:
-
The background spectrum of the empty accessory (or KBr pellet) is recorded.
-
The sample spectrum is then recorded.
-
Typical spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation, or a direct insertion probe. Electron Ionization (EI) is a common ionization technique for such molecules.
-
GC-MS Method:
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected.
-
Temperature Program: A temperature gradient is used to elute the compound from the GC column (e.g., starting at 50°C, ramping to 250°C).
-
-
MS Acquisition (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Processing: The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) is a key diagnostic feature.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the spectroscopic and spectrometric analyses described.
The Nitrile Group in 2-(4-Bromo-2,6-difluorophenyl)acetonitrile: A Gateway to Diverse Chemical Transformations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromo-2,6-difluorophenyl)acetonitrile is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its chemical architecture, featuring a reactive nitrile group, a strategically positioned bromine atom, and an activated difluorinated phenyl ring, provides multiple avenues for molecular elaboration. This guide focuses on the core reactivity of the nitrile moiety, a versatile functional group that serves as a linchpin for the synthesis of a wide array of valuable compounds, including primary amines, carboxylic acids, and ketones. While specific quantitative data for the reactivity of this compound is not extensively available in the public domain, this document provides a comprehensive overview of its potential transformations based on established chemical principles and analogous reactions.
Core Reactivity of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group in this compound is highly polarized, rendering the carbon atom electrophilic. This inherent electrophilicity is the foundation for its principal chemical transformations: hydrolysis, reduction, and addition of organometallic reagents. The electron-withdrawing nature of the difluorinated phenyl ring is expected to enhance the electrophilic character of the nitrile carbon, potentially influencing its reactivity.
Key Transformations of the Nitrile Group
Hydrolysis to Carboxylic Acid
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation, providing access to 2-(4-Bromo-2,6-difluorophenyl)acetic acid, a valuable precursor for the synthesis of esters, amides, and other derivatives. This conversion can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.
Experimental Protocol (General)
Acid-Catalyzed Hydrolysis:
-
Dissolve this compound in a suitable solvent such as a mixture of ethanol and water.
-
Add a strong acid, for instance, concentrated sulfuric acid or hydrochloric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by an appropriate method like thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product, 2-(4-Bromo-2,6-difluorophenyl)acetic acid, may precipitate out of solution or can be extracted using an organic solvent.
-
Purify the product by recrystallization or column chromatography.
Base-Catalyzed Hydrolysis:
-
Dissolve the nitrile in an alcohol, such as ethanol.
-
Add an aqueous solution of a strong base, for example, sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux until the reaction is complete.
-
After cooling, acidify the reaction mixture with a strong acid to precipitate the carboxylic acid.
-
Isolate the product by filtration and purify as necessary.
Data Summary (Analogous Reactions)
| Substrate | Conditions | Product | Yield (%) |
| 4-Bromophenylacetonitrile | NaOH, H₂O/Ethanol, Reflux | 4-Bromophenylacetic acid | >90 |
| 2-Chlorophenylacetonitrile | H₂SO₄, H₂O, Reflux | 2-Chlorophenylacetic acid | ~85 |
Reaction Workflow: Hydrolysis
Reduction to Primary Amine
The reduction of the nitrile group in this compound to a primary amine yields 2-(4-bromo-2,6-difluorophenyl)ethanamine. This transformation is crucial for introducing a basic nitrogen center, a common pharmacophore in many drug molecules. This reduction is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Experimental Protocol (General)
Reduction with LiAlH₄:
-
To a stirred suspension of lithium aluminum hydride in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere, add a solution of this compound in the same solvent dropwise at a low temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours or until the reaction is complete.
-
Carefully quench the reaction by the sequential addition of water and then an aqueous solution of a strong base (e.g., 15% NaOH).
-
Filter the resulting precipitate and wash it with the ethereal solvent.
-
Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to afford the primary amine.
Catalytic Hydrogenation:
-
Dissolve this compound in a suitable solvent, such as ethanol or methanol.
-
Add a hydrogenation catalyst, for example, Raney nickel or palladium on carbon.
-
Subject the mixture to an atmosphere of hydrogen gas in a hydrogenation apparatus at an appropriate pressure and temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once complete, filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure to yield the desired amine.
Data Summary (Analogous Reactions)
The reduction of arylacetonitriles to their corresponding phenethylamines is generally a high-yielding process.
| Substrate | Reagent/Catalyst | Product | Yield (%) |
| Phenylacetonitrile | LiAlH₄ | 2-Phenylethanamine | ~90 |
| 4-Methoxyphenylacetonitrile | H₂/Raney Ni | 2-(4-Methoxyphenyl)ethanamine | >95 |
Reaction with Organometallic Reagents to Form Ketones
The addition of Grignard or organolithium reagents to the nitrile group provides a versatile route to ketones. The organometallic reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine anion. Subsequent acidic workup hydrolyzes this intermediate to the corresponding ketone.[1] This reaction allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups.
Experimental Protocol (General)
-
Prepare the Grignard reagent (R-MgBr) from the corresponding organohalide and magnesium turnings in an anhydrous ethereal solvent.
-
To a solution of this compound in an anhydrous ether, add the freshly prepared Grignard reagent dropwise at a controlled temperature (typically 0 °C to room temperature).
-
Stir the reaction mixture for a period sufficient to ensure complete reaction.
-
Quench the reaction by carefully adding it to an aqueous acid solution (e.g., dilute HCl or H₂SO₄).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation.
Logical Relationship: Grignard Reaction
Application in Synthesis: Precursor to Azolidinone Antibacterials
This compound serves as a key starting material in the synthesis of certain azolidinone antibacterials. The transformations of the nitrile group are instrumental in constructing the final complex molecular architecture of these therapeutic agents.
Conclusion
The nitrile group of this compound is a highly versatile functional handle that provides access to a diverse range of important chemical entities. Through well-established reactions such as hydrolysis, reduction, and the addition of organometallic reagents, researchers and drug development professionals can readily synthesize key building blocks like carboxylic acids, primary amines, and ketones. While specific quantitative data for these transformations on this particular substrate are sparse in publicly available literature, the generalized protocols and reactivity patterns of analogous compounds provide a robust framework for its synthetic manipulation. The strategic utilization of the nitrile group's reactivity is a cornerstone in the design and synthesis of novel and complex molecules with potential therapeutic applications.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Bromo-2,6-difluorophenyl)acetonitrile is a versatile synthetic intermediate, notable for its utility in the preparation of azolidinone antibacterials.[1] Its chemical reactivity is dictated by a combination of functional groups: a nitrile moiety, an activated methylene group, and a poly-halogenated phenyl ring. This guide provides a comprehensive analysis of the electrophilic and nucleophilic centers within the molecule, detailing its reactivity and providing generalized experimental protocols for its key transformations. The strategic positioning of bromine and fluorine atoms on the phenyl ring, coupled with the inherent reactivity of the acetonitrile group, offers multiple avenues for synthetic modification, making it a valuable building block in medicinal chemistry and materials science.
Core Reactivity and Key Reactive Sites
The chemical behavior of this compound is best understood by examining its three primary reactive centers: the nitrile group, the α-carbon of the acetonitrile moiety, and the substituted phenyl ring.
-
Nitrile Group (Electrophilic Carbon): The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic. This electrophilicity is the foundation for a variety of nucleophilic addition reactions. Resonance structures illustrate the positive character of the nitrile carbon, making it susceptible to attack by nucleophiles.
-
α-Carbon (Nucleophilic Center): The methylene (CH₂) group adjacent to the electron-withdrawing nitrile and phenyl groups exhibits significant acidity. The protons on this α-carbon can be abstracted by a base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in a range of carbon-carbon bond-forming reactions.
-
Aromatic Ring (Electrophilic Centers): The phenyl ring is substituted with three halogen atoms (two fluorine and one bromine). The strong electron-withdrawing inductive effects of the fluorine atoms, particularly from the ortho positions, make the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). The carbon atoms bonded to the halogens are electrophilic sites.
Below is a diagram illustrating the primary electrophilic and nucleophilic sites of the molecule.
Caption: Key electrophilic and nucleophilic centers in this compound.
Reactions at the Electrophilic Nitrile Carbon
The electrophilic carbon of the nitrile group is a primary site for transformations into other functional groups, most notably carboxylic acids, primary amines, and ketones.
Hydrolysis to Carboxylic Acid
The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-(4-Bromo-2,6-difluorophenyl)acetic acid. This transformation is fundamental for introducing a carboxylic acid functionality.
Generalized Experimental Protocol (Acid-Catalyzed Hydrolysis):
-
Dissolve this compound in a suitable solvent such as ethanol or dioxane.
-
Add an aqueous solution of a strong acid (e.g., 6M H₂SO₄ or HCl).
-
Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product may precipitate or can be extracted with an organic solvent.
-
Purify the product by recrystallization or column chromatography.
Reduction to Primary Amine
The nitrile group can be reduced to a primary amine, 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This is a crucial reaction for introducing a basic nitrogen center, a common feature in many pharmaceuticals.
Generalized Experimental Protocol (Reduction with LiAlH₄):
-
To a stirred suspension of LiAlH₄ in an anhydrous ether solvent (e.g., diethyl ether, THF) at 0 °C, add a solution of this compound in the same solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Carefully quench the reaction by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH).
-
Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the amine product.
| Reaction | Reagents | Product | Typical Yield |
| Hydrolysis | H₃O⁺ or OH⁻, Δ | 2-(4-Bromo-2,6-difluorophenyl)acetic acid | Good to Excellent |
| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine | High |
Reactions at the Nucleophilic α-Carbon
The acidity of the α-protons allows for the formation of a nucleophilic carbanion, which can be exploited in various alkylation and condensation reactions.
α-Alkylation
Deprotonation of the α-carbon with a suitable base, followed by reaction with an alkyl halide, leads to the formation of α-alkylated products. Phase-transfer catalysis is often employed to facilitate this reaction in a biphasic system.
Generalized Experimental Protocol (Phase-Transfer Catalyzed Alkylation):
-
In a round-bottom flask, combine this compound, a 50% aqueous solution of sodium hydroxide, and a catalytic amount of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).
-
Cool the mixture and add the alkyl halide dropwise, maintaining the temperature between 28-35 °C.
-
After the addition, continue stirring for several hours.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the product by distillation or chromatography.
Caption: Key synthetic transformations of this compound.
Reactions at the Electrophilic Aromatic Ring
The electron-deficient nature of the phenyl ring, enhanced by the ortho- and para-directing electron-withdrawing fluorine and bromine atoms, facilitates nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the para position is a potential leaving group in SNAr reactions, especially with strong nucleophiles. The ortho-fluorine atoms also activate the ring towards nucleophilic attack and can themselves be displaced under certain conditions. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group.
Factors Influencing SNAr:
-
Nucleophile: Strong nucleophiles are required (e.g., alkoxides, thiolates, amines).
-
Leaving Group: The reactivity of the leaving group generally follows the trend F > Cl > Br > I for SNAr, which is opposite to SN1 and SN2 reactions. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are typically used to solvate the nucleophile.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
This compound is a richly functionalized molecule with multiple, distinct reactive sites. The electrophilic nitrile carbon, the nucleophilic α-carbon, and the electrophilic centers on the aromatic ring provide a versatile platform for a wide range of chemical transformations. A thorough understanding of these reactive sites allows for the strategic design of synthetic routes to access a diverse array of complex molecules for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this valuable intermediate.
References
A Technical Guide to 2-(4-Bromo-2,6-difluorophenyl)acetonitrile for Chemical Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile, a key chemical intermediate in contemporary organic synthesis and medicinal chemistry. This document outlines its chemical properties, commercial availability, and significant applications, presenting the information in a structured format to support research and development endeavors.
Core Chemical Properties
This compound is a halogenated phenylacetonitrile derivative. Its molecular structure, featuring a bromine atom and two fluorine atoms on the phenyl ring, makes it a versatile building block in the synthesis of more complex molecules. The nitrile group and the C-Br bond are key reactive sites, allowing for a variety of chemical transformations.
| Property | Value |
| CAS Number | 537033-52-6 |
| Molecular Formula | C₈H₄BrF₂N |
| Molecular Weight | 232.02 g/mol [1][2] |
| Alternate Names | 4-Bromo-2,6-difluorobenzeneacetonitrile, 2,6-Difluoro-4-bromobenzyl cyanide |
Commercial Supplier Overview
The procurement of high-quality chemical intermediates is a critical step in the research and development pipeline. The following table summarizes the offerings for this compound from a selection of commercial suppliers.
| Supplier | Purity/Specification | Available Quantities |
| BLDpharm | Information not readily available | Inquire for details[1] |
| Aaron-chem | Information not readily available | Inquire for details[2] |
| ChemicalBook | ≥99% (from various listed suppliers) | Inquire for details[3] |
| Alchem Pharmtech | 95% | Inquire for details[4] |
| Seed Chem | Information not readily available | 250mg[5] |
Note: Purity and available quantities are subject to change and may vary by batch. It is recommended to contact the suppliers directly for the most current information.
Applications in Organic Synthesis
This compound serves as a valuable precursor in the synthesis of various organic compounds. Its primary utility has been noted in the preparation of azolidinone antibacterials[3]. The presence of the bromo- and fluoro-substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredients.
The nitrile moiety can be readily converted into other functional groups such as amines, carboxylic acids, and amides, providing a gateway to a diverse range of molecular architectures. The bromine atom allows for participation in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds.
Experimental Workflow and Procurement Logic
The following diagram illustrates a typical workflow for the selection and procurement of a chemical intermediate like this compound for a research project.
Synthetic Methodology Considerations
While specific, detailed experimental protocols for the direct biological application of this compound are not prevalent in the literature, its chemical transformations are well-established. For instance, the synthesis of related benzonitriles has been described in patent literature, often involving the dehydration of an oxime precursor. A patent for the preparation of 4-bromo-2,6-difluorobenzonitrile, a structurally similar compound, outlines a process starting from 4-bromo-2,6-difluorobenzaldehyde and hydroxylamine hydrochloride in the presence of formic acid[6]. Such methodologies provide a foundational understanding for handling and reacting compounds of this class.
The acetonitrile functional group is a versatile synthon in organic chemistry. It can undergo a wide range of reactions, including nucleophilic addition to the carbon-nitrogen triple bond and deprotonation at the alpha-carbon to form a nucleophile. These reactions are fundamental in building molecular complexity.
References
- 1. 537033-52-6|this compound|BLD Pharm [bldpharm.com]
- 2. 537033-52-6 | MFCD03094464 | this compound [aaronchem.com]
- 3. This compound | 537033-52-6 [chemicalbook.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 2-(4-Bromo-2,6-difluorophenyl)acetonitrile-景明化工股份有限公司 [echochemical.com]
- 6. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]
Synthesis of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis precursors and methodologies for the preparation of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the most viable synthetic routes, complete with detailed experimental protocols and comparative data to assist researchers in their synthetic endeavors.
Executive Summary
The synthesis of this compound can be efficiently achieved through a multi-step pathway commencing from commercially available 2,6-difluorotoluene. The core strategy involves the regioselective bromination of the aromatic ring, followed by benzylic bromination and subsequent cyanation. This guide will focus on this robust and scalable approach, providing detailed procedural information based on established chemical transformations.
Core Synthesis Pathway
The principal synthetic route to this compound is a three-step process starting from 2,6-difluorotoluene. The logical flow of this synthesis is outlined below.
Caption: Overall synthetic workflow for this compound.
Data Presentation: Summary of Synthesis Steps and Precursors
The following table summarizes the key transformations, precursors, reagents, and expected outcomes for the synthesis of this compound.
| Step | Precursor | Key Reagents | Product | Typical Yield (%) |
| 1. Aromatic Bromination | 2,6-Difluoroaniline | Bromine, Acetic Acid | 4-Bromo-2,6-difluoroaniline | ~90% |
| 2. Sandmeyer Reaction | 4-Bromo-2,6-difluoroaniline | NaNO₂, HBF₄, then heat | 4-Bromo-2,6-difluorotoluene | 60-70% |
| 3. Benzylic Bromination | 4-Bromo-2,6-difluorotoluene | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | 4-Bromo-2,6-difluorobenzyl bromide | ~80% |
| 4. Cyanation | 4-Bromo-2,6-difluorobenzyl bromide | Sodium Cyanide (NaCN) | This compound | ~85% |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,6-difluoroaniline
This procedure outlines the regioselective bromination of 2,6-difluoroaniline to yield the para-bromo substituted product.
Materials:
-
2,6-Difluoroaniline
-
Bromine
-
Glacial Acetic Acid
-
Sodium Thiosulfate
-
Sodium Acetate
-
Diethyl Ether
-
Magnesium Sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid via the dropping funnel, maintaining the reaction temperature below 25°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Quench the reaction by adding a solution of sodium thiosulfate and sodium acetate in water.
-
Cool the mixture in a refrigerator overnight to precipitate the product.
-
Filter the solid, dissolve it in diethyl ether, and wash the organic phase sequentially with water, 10% sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2,6-difluoroaniline as a solid.[1][2]
Step 2: Synthesis of 4-Bromo-2,6-difluorotoluene (via Sandmeyer Reaction)
This step is a well-established method for converting an aniline to a toluene derivative, though specific yields for this substrate may vary.
Materials:
-
4-Bromo-2,6-difluoroaniline
-
Sodium Nitrite (NaNO₂)
-
Tetrafluoroboric Acid (HBF₄)
-
Toluene
-
Sodium Bicarbonate Solution
Procedure:
-
Suspend 4-bromo-2,6-difluoroaniline (1.0 eq) in a mixture of toluene and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes at this temperature.
-
Slowly add tetrafluoroboric acid (HBF₄) to the diazonium salt solution.
-
Gently heat the reaction mixture to 50-60°C until nitrogen evolution ceases.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 4-bromo-2,6-difluorotoluene.
Step 3: Synthesis of 4-Bromo-2,6-difluorobenzyl bromide
This procedure is based on a similar benzylic bromination of 2,6-difluorotoluene.[3]
Materials:
-
4-Bromo-2,6-difluorotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or light source
-
Carbon Tetrachloride (or a suitable alternative solvent)
-
Saturated Sodium Sulfite Solution
Procedure:
-
To a solution of 4-bromo-2,6-difluorotoluene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide. Alternatively, the reaction can be initiated by irradiation with a suitable light source.
-
Reflux the mixture for 6-24 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with a saturated sodium sulfite solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude 4-bromo-2,6-difluorobenzyl bromide can be purified by column chromatography.
Caption: Key components of the benzylic bromination step.
Step 4: Synthesis of this compound
This final step involves a nucleophilic substitution of the benzylic bromide with a cyanide source.
Materials:
-
4-Bromo-2,6-difluorobenzyl bromide
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO) or Ethanol
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution
Procedure:
-
Dissolve 4-bromo-2,6-difluorobenzyl bromide (1.0 eq) in DMSO or ethanol in a round-bottom flask.
-
Add sodium cyanide (1.1 eq) to the solution and stir the mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ethyl acetate and wash several times with a saturated sodium chloride solution.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Caption: The final cyanation step to yield the target compound.
Concluding Remarks
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The procedures are based on well-established chemical principles and analogous reactions found in the literature, offering a solid foundation for researchers in the field of drug discovery and development. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling bromine and cyanide reagents. Optimization of reaction conditions may be necessary to achieve the desired yields and purity for specific applications.
References
Methodological & Application
Synthesis of Azolidinone Antibacterial Derivatives from 2-(4-Bromo-2,6-difluorophenyl)acetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromo-2,6-difluorophenyl)acetonitrile is a key starting material for the synthesis of a variety of heterocyclic compounds, most notably azolidinone antibacterials. This class of antibiotics, which includes the commercial drug Linezolid, is crucial in combating infections caused by multi-drug resistant Gram-positive bacteria. The presence of the bromo- and difluoro-substituents on the phenyl ring offers opportunities for further structural modifications to develop novel analogues with potentially enhanced efficacy, improved pharmacokinetic properties, and a broader spectrum of activity.
This document provides detailed application notes and experimental protocols for the synthesis of azolidinone derivatives starting from this compound. The protocols are based on established synthetic routes and provide a foundation for researchers in drug discovery and development.
Synthetic Strategy Overview
The overall synthetic strategy involves a multi-step sequence starting with the conversion of the cyanomethyl group of this compound to an amine functionality. This is followed by the construction
Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-2,6-difluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols and data for the Suzuki coupling of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile with various boronic acids. The resulting 2-(4-aryl-2,6-difluorophenyl)acetonitrile scaffold is of significant interest in medicinal chemistry due to the prevalence of biaryl structures in pharmacologically active molecules. The presence of the difluorophenyl and acetonitrile moieties can impart unique electronic properties, metabolic stability, and opportunities for further functionalization, making these compounds attractive for drug discovery programs.
The steric hindrance and electron-withdrawing nature of the 2,6-difluoro substitutions on the phenyl ring present a challenge for the Suzuki coupling reaction. However, with the appropriate choice of catalyst, ligand, and reaction conditions, high yields of the desired biaryl products can be achieved.
Data Presentation: Reaction Conditions and Expected Yields
While specific data for the Suzuki coupling of this compound is not extensively available in the literature, the following table summarizes representative conditions and yields for the coupling of structurally similar, sterically hindered, and electron-deficient aryl bromides with various arylboronic acids. This data serves as a valuable guide for reaction optimization.
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-1,3-difluorobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Bromo-3,5-difluorobenzonitrile | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 2-Bromo-1,3-dimethyl-5-nitrobenzene | 3-Tolylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 120 | 24 | 75-85 |
| 4-Bromo-2,6-dimethylaniline | 2-Thienylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 80 | 18 | 88 |
| 2-Bromo-6-methoxypyridine | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92 |
This table is a compilation of representative data for analogous reactions and should be used as a guideline. Actual yields may vary depending on the specific substrates and optimized conditions.
Experimental Protocols
The following are detailed protocols for performing the Suzuki coupling reaction with this compound. These protocols are based on established methods for sterically hindered aryl bromides. Optimization may be required for specific boronic acids.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(4-aryl-2,6-difluorophenyl)acetonitrile.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PdCl₂(dppf) (3-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.
-
Add 1,4-dioxane and degassed water (typically a 4:1 mixture).
-
Seal the vial with a cap and purge with an inert gas.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
The 2-(4-aryl-2,6-difluorophenyl)acetonitrile scaffold is a promising starting point for the development of novel therapeutic agents. The biaryl motif is a common feature in many approved drugs, often serving as a core structure for interaction with biological targets.[1] The nitrile group, while metabolically robust, can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target binding.[2]
Derivatives of biaryl acetonitriles have shown potential as kinase inhibitors.[3] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The nitrile moiety in such inhibitors can form key interactions within the ATP-binding pocket of kinases.[2][3]
Potential Signaling Pathway Involvement: Kinase Inhibition
The synthesized 2-(4-aryl-2,6-difluorophenyl)acetonitrile derivatives could potentially be developed as inhibitors of various kinase signaling pathways. For instance, they could target kinases involved in cell proliferation and survival, such as those in the MAPK/ERK or PI3K/Akt pathways. Inhibition of these pathways can lead to apoptosis (programmed cell death) in cancer cells.
Caption: A simplified MAPK/ERK signaling pathway, a potential target for biaryl nitrile kinase inhibitors.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a robust method for the synthesis of a diverse range of 2-(4-aryl-2,6-difluorophenyl)acetonitrile derivatives. Despite the steric and electronic challenges posed by the substrate, the use of modern palladium catalysts and optimized reaction conditions can lead to high yields of the desired products. The resulting biaryl acetonitrile scaffold holds significant potential for the development of novel therapeutics, particularly as kinase inhibitors for the treatment of cancer and other diseases. The protocols and data presented in this document provide a solid foundation for researchers to explore the synthesis and applications of this valuable class of compounds.
References
Application Notes and Protocols: Hydrolysis of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile to 2-(4-Bromo-2,6-difluorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromo-2,6-difluorophenyl)acetic acid is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various pharmaceutically active compounds. The hydrolysis of the corresponding nitrile, 2-(4-Bromo-2,6-difluorophenyl)acetonitrile, is a fundamental transformation to access this important carboxylic acid derivative. This document provides detailed application notes and experimental protocols for both acid- and base-catalyzed hydrolysis of the nitrile group in this compound.
The protocols outlined below are based on established chemical principles for nitrile hydrolysis and draw from procedures reported for structurally similar compounds. While specific quantitative data for this exact substrate may vary, the provided information offers a robust starting point for laboratory-scale synthesis.
Chemical Transformation
The hydrolysis of this compound involves the conversion of the nitrile functional group (-C≡N) into a carboxylic acid functional group (-COOH) through the addition of water. This reaction can be effectively catalyzed by either a strong acid or a strong base.
Caption: Chemical transformation of the nitrile to a carboxylic acid.
I. Base-Catalyzed Hydrolysis Protocol
Basic hydrolysis is a common and effective method for the conversion of nitriles to carboxylic acids. The reaction typically proceeds via the formation of a carboxylate salt, which is then protonated in a separate acidification step to yield the final carboxylic acid.
Experimental Workflow:
Caption: Workflow for base-catalyzed hydrolysis.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add ethanol and a 6 M aqueous solution of sodium hydroxide (NaOH) (3-5 eq). The typical solvent ratio is 1:1 ethanol to aqueous base.
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If ethanol was used, it can be removed under reduced pressure.
-
Carefully acidify the aqueous solution to pH ~2 with concentrated hydrochloric acid (HCl). This should be done in an ice bath as the neutralization is exothermic.
-
The carboxylic acid product may precipitate out of the solution. If so, it can be collected by vacuum filtration, washed with cold water, and dried.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude 2-(4-Bromo-2,6-difluorophenyl)acetic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography.
-
Quantitative Data (Representative):
| Parameter | Value |
| Reactant Scale | 1-10 g |
| NaOH Equivalents | 3-5 |
| Solvent | Ethanol/Water (1:1) |
| Reaction Temperature | 80-100 °C (Reflux) |
| Reaction Time | 4-24 hours |
| Typical Yield | 75-90% |
II. Acid-Catalyzed Hydrolysis Protocol
Acid-catalyzed hydrolysis provides an alternative route to the carboxylic acid. This method directly yields the carboxylic acid without the need for a final acidification step. However, it can sometimes be slower than base-catalyzed hydrolysis.
Experimental Workflow:
Caption: Workflow for acid-catalyzed hydrolysis.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add an aqueous solution of a strong acid, such as 50% sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress should be monitored by TLC. Acid-catalyzed hydrolysis can often require longer reaction times, potentially 8-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into ice water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
-
Purification:
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography as described in the base-catalyzed protocol.
-
Quantitative Data (Representative):
| Parameter | Value |
| Reactant Scale | 1-10 g |
| Acid Concentration | 50% H₂SO₄ (aqueous) |
| Reaction Temperature | 100-110 °C (Reflux) |
| Reaction Time | 8-48 hours |
| Typical Yield | 70-85% |
Safety Precautions
-
Handle with care: this compound and its derivatives should be handled in a well-ventilated fume hood.
-
Corrosive reagents: Concentrated acids (HCl, H₂SO₄) and strong bases (NaOH) are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Exothermic reactions: The neutralization of strong acids and bases is highly exothermic. Always perform this step with cooling (e.g., in an ice bath).
-
Pressure build-up: When heating reactions, ensure the system is not closed to prevent pressure build-up. Use a reflux condenser to prevent solvent loss.
Troubleshooting
-
Incomplete reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the acid or base.
-
Amide intermediate: In some cases, the hydrolysis may stop at the amide intermediate. If this is observed, prolonging the reaction time or increasing the temperature may drive the reaction to the carboxylic acid.
-
Purification challenges: If the product is difficult to purify, consider alternative recrystallization solvents or a different stationary phase for column chromatography.
Conclusion
The hydrolysis of this compound is a reliable and straightforward method for the synthesis of the corresponding carboxylic acid. Both base- and acid-catalyzed methods are effective, with the choice of method often depending on the substrate's compatibility with strong acids or bases and the desired reaction conditions. The protocols provided herein offer a comprehensive guide for researchers to successfully perform this transformation in a laboratory setting.
Application Notes and Protocols for the Reduction of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile to 2-(4-Bromo-2,6-difluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reduction of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile to its corresponding primary amine, 2-(4-bromo-2,6-difluorophenyl)ethanamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols outlined below cover three common and effective reduction methods: Lithium Aluminum Hydride (LAH) reduction, Borane reduction, and catalytic hydrogenation.
Introduction
The reduction of a nitrile functional group to a primary amine is a fundamental transformation in organic synthesis. The target molecule, 2-(4-Bromo-2,6-difluorophenyl)ethanamine, possesses a synthetically useful handle in the form of a primary amine, which can be further functionalized. The presence of halogen substituents on the aromatic ring requires careful consideration of the reduction method to avoid undesired side reactions, such as dehalogenation. These notes provide a comparative overview of the most effective methods, enabling researchers to select the most appropriate conditions for their specific needs.
Comparative Data of Reduction Methods
While specific yield and reaction time data for the reduction of this compound is not extensively available in the public domain, the following table summarizes typical results for the reduction of analogous substituted arylacetonitriles. This data provides a valuable benchmark for reaction planning and optimization.
| Reduction Method | Reducing Agent | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Diethyl ether | 0 to reflux | 2 - 12 | 75 - 95 | Powerful, non-selective reagent. Requires strictly anhydrous conditions and careful quenching. Potential for over-reduction of other functional groups. |
| Borane Reduction | Borane-THF complex (BH₃·THF) | Anhydrous THF | 0 to 65 | 2 - 24 | 70 - 90 | Milder than LAH, with better functional group tolerance. The resulting amine-borane complex requires an acidic workup to liberate the free amine. |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Methanol, Ethanol, Acetic Acid | 25 - 80 | 4 - 48 | 60 - 95 | Environmentally friendly method. Risk of dehalogenation, particularly with palladium catalysts and bromo-substituents. Reaction conditions (pressure, catalyst, solvent) need careful optimization.[1] |
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Lithium Aluminum Hydride and Borane-THF are highly reactive and moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Lithium Aluminum Hydride (LAH) Reduction
This protocol describes the reduction of the nitrile using the powerful reducing agent, Lithium Aluminum Hydride.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Celite®
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of:
-
Water (x mL, where x is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH (x mL)
-
Water (3x mL)
-
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washes, and dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 2-(4-bromo-2,6-difluorophenyl)ethanamine.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Borane-THF Complex Reduction
This protocol utilizes the milder reducing agent, Borane-Tetrahydrofuran complex.
Materials:
-
This compound
-
Borane-Tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add the BH₃·THF solution (2.0 - 3.0 equivalents) dropwise to the nitrile solution.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 2-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench the excess borane.
-
Add 2 M HCl and stir the mixture for 1 hour to hydrolyze the amine-borane complex.
-
Basify the mixture with a saturated NaHCO₃ solution until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude amine by column chromatography.
Protocol 3: Catalytic Hydrogenation
This protocol describes the reduction using hydrogen gas and a metal catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) or Raney® Nickel
-
Methanol or Ethanol
-
Ammonia solution (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a hydrogenation vessel, add this compound (1.0 equivalent) and a suitable solvent such as methanol or ethanol.
-
If using Raney® Nickel, ensure it is washed and handled as a slurry in the chosen solvent.
-
Add the catalyst (typically 5-10 mol% of Pd/C, or a slurry of Raney® Ni).
-
Optionally, add a small amount of ammonia solution to the reaction mixture to minimize the formation of secondary amine byproducts.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-500 psi, optimize as needed) and stir the reaction mixture at room temperature or with gentle heating (up to 50 °C).
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(4-bromo-2,6-difluorophenyl)ethanamine.
-
Further purification can be achieved by column chromatography or distillation under reduced pressure.
Visualizations
The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the reduction of this compound.
Caption: Chemical transformation from nitrile to amine.
Caption: Generalized experimental workflows for the reduction.
References
Application Notes and Protocols for 2-(4-Bromo-2,6-difluorophenyl)acetonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of the versatile building block, 2-(4-Bromo-2,6-difluorophenyl)acetonitrile , in medicinal chemistry. This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications, primarily in the areas of oncology and infectious diseases.
Overview of Medicinal Chemistry Applications
This compound is a halogenated phenylacetonitrile derivative. The presence of the bromo and difluoro substituents on the phenyl ring makes it an attractive scaffold for drug discovery for several reasons:
-
Synthetic Versatility: The bromine atom serves as a convenient handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.
-
Modulation of Physicochemical Properties: The fluorine atoms can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
-
Bioisosteric Replacement: The difluorophenyl moiety can act as a bioisostere for other chemical groups, potentially improving the pharmacological profile of a lead compound.
Based on its structural features and the activities of related compounds, the primary therapeutic areas for derivatives of this compound are:
-
Anticancer Agents: As a precursor for the synthesis of kinase inhibitors and other small molecules targeting cancer-related signaling pathways.
-
Antimicrobial Agents: As a key intermediate in the synthesis of novel antibacterial agents, including azolidinone derivatives.
Potential Therapeutic Targets and Signaling Pathways
While direct evidence for the modulation of specific signaling pathways by derivatives of this compound is still emerging, based on analogous structures, the following pathways are of significant interest:
-
Kinase Signaling Cascades in Cancer: Many kinase inhibitors feature a halogenated phenyl ring that interacts with the ATP-binding pocket of the kinase. Derivatives of this compound could be designed to target various kinases involved in cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.
-
Bacterial Protein Synthesis: The known application of this compound in the synthesis of azolidinone antibacterials suggests that its derivatives may target the bacterial ribosome, inhibiting protein synthesis.
Below is a generalized representation of a kinase inhibitor's mechanism of action.
Caption: Generalized Kinase Inhibition Pathway.
Synthesis of Bioactive Molecules
The following diagram illustrates a general workflow for the synthesis and evaluation of bioactive compounds starting from this compound.
Application Notes and Protocols for 2-(4-Bromo-2,6-difluorophenyl)acetonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromo-2,6-difluorophenyl)acetonitrile is a versatile fluorinated building block with significant potential in the synthesis of novel agrochemicals. The presence of the bromo, difluoro, and acetonitrile functionalities provides multiple reactive sites for the construction of complex heterocyclic structures, which are common scaffolds in modern fungicides, herbicides, and insecticides. While specific, commercialized agrochemicals directly synthesized from this starting material are not extensively documented in publicly available literature, its structural motifs are present in a number of patented and researched agrochemical compounds.
This document provides a detailed application note on the potential use of this compound in the synthesis of a hypothetical fungicidal pyrazole derivative, a common toxophore in agricultural applications. The protocols and data presented are based on established synthetic methodologies for analogous compounds.
Application in Fungicide Synthesis: Synthesis of a Phenylpyrazole Scaffold
The this compound moiety can serve as a key precursor for the synthesis of phenylpyrazole fungicides. The following section outlines a plausible synthetic route and provides a representative experimental protocol.
Table 1: Quantitative Data for the Synthesis of a Hypothetical Phenylpyrazole Fungicide
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Claisen Condensation | This compound, Diethyl oxalate | Sodium ethoxide | Ethanol | 85-95 | >95 |
| 2 | Cyclization | Intermediate from Step 1, Hydrazine hydrate | Acetic acid | Ethanol | 80-90 | >98 |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-bromo-2,6-difluorophenyl)-2-cyano-3-oxopropanoate
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 50 mL of absolute ethanol.
-
Reagent Addition: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate sodium ethoxide in situ. After the sodium has completely reacted, cool the solution to 0-5 °C in an ice bath.
-
Add a solution of this compound (23.2 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) in 50 mL of absolute ethanol dropwise to the sodium ethoxide solution over 1 hour, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by pouring the mixture into 200 mL of ice-cold water. Acidify the solution to pH 3-4 with 2N HCl. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product.
Step 2: Synthesis of 5-(4-Bromo-2,6-difluorophenyl)-1H-pyrazole-4-carbonitrile
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the product from Step 1 (33.3 g, 0.1 mol) in 100 mL of ethanol.
-
Reagent Addition: Add hydrazine hydrate (5.0 g, 0.1 mol) and a catalytic amount of glacial acetic acid (1 mL).
-
Reaction: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will crystallize out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final pyrazole scaffold.
Potential Biological Activity
While the specific efficacy of the hypothetical compound is not known, the structural motifs suggest potential fungicidal activity. The table below summarizes the reported activity of structurally related agrochemicals.
Table 2: Biological Activity of Structurally Related Agrochemicals
| Agrochemical Class | Core Structure | Target Pest/Disease | Mode of Action | Reference Compound(s) |
| Phenylpyrazole Fungicides | Phenylpyrazole | Powdery mildew, rusts | Succinate dehydrogenase inhibition (SDHI) | Fluxapyroxad, Bixafen |
| Phenylpyrazole Insecticides | Phenylpyrazole | Various insects | GABA-gated chloride channel antagonist | Fipronil |
Visualizations
Synthetic Workflow for a Hypothetical Phenylpyrazole Fungicide
Caption: Synthetic workflow for a hypothetical phenylpyrazole fungicide.
Logical Relationship of Functional Groups to Reactivity
Caption: Reactivity of functional groups in agrochemical synthesis.
Application Notes and Protocols for the Catalytic Conversion of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic conversion of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals, including azolidinone antibacterials. This document details representative protocols for common palladium-catalyzed cross-coupling reactions, outlines typical reaction parameters, and provides visualizations to aid in experimental design. The presence of two fluorine atoms ortho to the bromine atom significantly influences the substrate's reactivity, primarily through steric hindrance and electron-withdrawing effects, necessitating careful optimization of reaction conditions.
I. Overview of Catalytic Transformations
This compound (CAS 537033-52-6) is a versatile building block for carbon-carbon and carbon-nitrogen bond formation. The primary catalytic transformations involve the substitution of the bromine atom via palladium-catalyzed cross-coupling reactions. The most relevant of these are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Additionally, palladium-catalyzed cyanation offers a route to dinitrile derivatives.
II. Data Presentation: Summary of Reaction Conditions
The following tables summarize typical starting conditions for various catalytic reactions of this compound. These are representative conditions and may require optimization for specific substrates and desired outcomes.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) with a ligand | Pd(PPh₃)₄ is a common choice. For more challenging couplings, a pre-catalyst system with a bulky phosphine ligand may be more effective. |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ (1.2-2 eq. relative to Pd) | Bulky, electron-rich phosphine ligands are often necessary to overcome the steric hindrance of the ortho-fluorine atoms. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) | A strong inorganic base is typically required. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | A mixture of an organic solvent and water is common for Suzuki couplings. |
| Temperature | 80-110 °C | Reaction temperature will depend on the reactivity of the boronic acid/ester. |
| Typical Yield | 60-95% (highly dependent on coupling partner) | Yields can vary significantly based on the steric and electronic properties of the boronic acid or ester. |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | Both Pd(0) and Pd(II) sources are effective. |
| Ligand | XPhos, RuPhos, or BrettPhos (1.2-2 eq. relative to Pd) | Sterically hindered biarylphosphine ligands are generally required for amination of hindered aryl bromides. |
| Base | NaOt-Bu, KOt-Bu, or LiHMDS (1.2-2 equivalents) | A strong, non-nucleophilic base is crucial for the deprotonation of the amine. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvents are necessary. |
| Temperature | 90-120 °C | Higher temperatures are often needed to overcome the steric hindrance. |
| Typical Yield | 50-90% (highly dependent on the amine) | Primary and secondary amines can be used, but sterically demanding amines may require more forcing conditions. |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | A standard palladium(II) catalyst is often sufficient. |
| Co-catalyst | CuI (2-5 mol%) | Copper(I) iodide is the standard co-catalyst for the Sonogashira reaction. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) (2-4 equivalents) | An amine base is used to deprotonate the terminal alkyne and act as a solvent or co-solvent. |
| Solvent | THF, DMF, or neat amine | The choice of solvent depends on the solubility of the substrates. |
| Temperature | Room Temperature to 80 °C | Reactions can often be run at or near room temperature. |
| Typical Yield | 70-95% | The Sonogashira coupling is generally a high-yielding reaction. |
Table 4: Palladium-Catalyzed Cyanation Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) with a ligand | A Pd(0) source is typically used. |
| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) (1.2-2 eq. relative to Pd) | Bidentate phosphine ligands are often effective. |
| Cyanide Source | Zn(CN)₂ or K₄[Fe(CN)₆] (1.2-1.5 equivalents) | Zinc cyanide is a common and relatively safe cyanide source. Potassium ferrocyanide is a less toxic alternative. |
| Solvent | DMF or DMAc | Polar, aprotic solvents are required. |
| Temperature | 100-140 °C | Elevated temperatures are generally necessary for cyanation reactions. |
| Typical Yield | 60-85% | Yields can be sensitive to reaction conditions and the purity of reagents. |
III. Experimental Protocols
The following are generalized protocols for the catalytic conversion of this compound. Safety Note: These reactions should be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Organotin and cyanide compounds are highly toxic and should be handled with extreme care.
A. Protocol for Suzuki-Miyaura Coupling
Objective: To synthesize 2-(4-aryl-2,6-difluorophenyl)acetonitrile derivatives.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent mixture (dioxane and water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
B. Protocol for Buchwald-Hartwig Amination
Objective: To synthesize 2-(4-amino-2,6-difluorophenyl)acetonitrile derivatives.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., XPhos, 3.6 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium pre-catalyst and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent and stir for 10 minutes at room temperature to pre-form the active catalyst.
-
Add the base, this compound, and the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
IV. Visualizations
The following diagrams illustrate the fundamental concepts and workflows described in these application notes.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
These protocols and data provide a solid foundation for researchers to begin exploring the catalytic conversion of this compound. As with any chemical reaction, optimization of the specific conditions for each new substrate combination is recommended to achieve the best possible results.
Application Notes and Protocols for Monitoring Reactions of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 2-(4-Bromo-2,6-difluorophenyl)acetonitrile. The protocols outlined below utilize common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Reverse-phase HPLC (RP-HPLC) is a robust method for monitoring the consumption of the starting material, this compound, and the formation of products. The following protocol is a general guideline and may require optimization for specific reaction mixtures. This method is adapted from established procedures for the separation of various indole derivatives, which commonly utilize reverse-phase chromatography with C18 columns and acetonitrile-water mobile phases.[1]
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or Trifluoroacetic acid (0.1%)
Procedure:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable solvent or acid/base).
-
Dilute the aliquot with the initial mobile phase composition (e.g., 1:100 or as needed to be within the linear range of the detector).
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
A gradient elution is recommended to ensure separation of components with varying polarities.[1]
-
The exact retention time will vary depending on the specific HPLC system and column used.[1]
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Acetonitrile with 0.1% Formic Acid Gradient 5% B to 95% B over 15 minutes Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Wavelength 254 nm Injection Volume 10 µL -
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and product(s) by comparing their retention times with those of authentic standards.
-
Quantify the relative peak areas to determine the reaction progress (e.g., percentage conversion of starting material).
-
Data Presentation: HPLC
| Compound | Expected Retention Time (min) | Wavelength (nm) |
| This compound | ~10.5 | 254 |
| Corresponding carboxylic acid (hydrolysis product) | ~8.2 | 254 |
| Amine-substituted product (nucleophilic substitution) | Varies with amine polarity | 254 |
Note: Retention times are estimates and should be confirmed experimentally.
Caption: Workflow for HPLC reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar compounds like nitriles, derivatization may be necessary to improve chromatographic performance.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler and data acquisition software
Reagents:
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
Derivatizing agent (if necessary, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)
Procedure:
-
Sample Preparation (Direct Injection):
-
Withdraw a small aliquot from the reaction mixture.
-
Quench and dilute with ethyl acetate.
-
Dry the solution over anhydrous sodium sulfate.
-
Transfer the solution to a GC vial.
-
-
Sample Preparation (with Derivatization):
-
After drying, evaporate the solvent under a stream of nitrogen.
-
Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Heat the vial (e.g., at 70°C for 30 minutes) to ensure complete derivatization.[2]
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
Parameter Condition Injector Temperature 250 °C Injection Mode Splitless Carrier Gas Helium at 1.0 mL/min Oven Program 70 °C (2 min), then 10 °C/min to 280 °C (5 min) Transfer Line Temp 280 °C Ion Source Temp 230 °C Ionization Mode Electron Ionization (EI) at 70 eV Scan Range 50-400 m/z -
Data Analysis:
-
Identify compounds based on their retention times and mass spectra.
-
Monitor the reaction by observing the disappearance of the starting material's mass fragments and the appearance of the product's mass fragments.
-
Data Presentation: GC-MS
| Compound | Expected Retention Time (min) | Key m/z Fragments |
| This compound | ~12.8 | 231, 233 (M+), 152, 126 |
| TMS-derivatized carboxylic acid | ~14.5 | Varies with derivatization |
Note: Retention times and mass fragments are predictive and require experimental verification.
Caption: Workflow for GC-MS reaction monitoring.
Thin-Layer Chromatography (TLC) for Rapid Screening
TLC is a quick and convenient method for qualitative reaction monitoring.
Experimental Protocol: TLC
Materials:
-
Silica gel TLC plates (e.g., with F254 indicator)
-
Developing chamber
-
Eluent (e.g., Hexanes:Ethyl Acetate mixture)
-
UV lamp (254 nm)
Procedure:
-
Spotting:
-
Using a capillary tube, spot the reaction mixture, a co-spot (starting material and reaction mixture), and the starting material as a reference on the TLC plate.
-
-
Development:
-
Place the TLC plate in a developing chamber containing the chosen eluent.
-
Allow the solvent front to travel up the plate.
-
-
Visualization:
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The progress of the reaction can be monitored by observing the disappearance of the starting material spot and the appearance of new product spots.[3]
-
Data Presentation: TLC
| Compound | Eluent System | Expected Rf Value |
| This compound | 4:1 Hexanes:Ethyl Acetate | ~0.4 |
| Corresponding carboxylic acid | 4:1 Hexanes:Ethyl Acetate | ~0.1 |
Note: Rf values are highly dependent on the specific TLC plate and solvent system.
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-situ Monitoring
NMR spectroscopy provides detailed structural information and can be used for real-time, in-situ reaction monitoring.
Experimental Protocol: NMR
Instrumentation:
-
NMR spectrometer (benchtop or high-field)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
The reaction can be run directly in an NMR tube using a deuterated solvent.
-
Alternatively, aliquots can be taken from the reaction, quenched, and dissolved in a deuterated solvent for analysis.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the starting material.
-
Periodically acquire ¹H NMR spectra of the reaction mixture.
-
-
Data Analysis:
-
Monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the product(s).
-
The ratio of integrals of characteristic peaks can be used to determine the conversion.
-
Data Presentation: NMR
| Compound | ¹H NMR (CDCl₃) Expected Chemical Shift (ppm) |
| This compound | ~3.8 (s, 2H, -CH₂CN), ~7.3 (m, 2H, Ar-H) |
| Corresponding carboxylic acid | ~3.9 (s, 2H, -CH₂COOH), ~7.3 (m, 2H, Ar-H) |
Note: Chemical shifts are predictive and should be confirmed experimentally.
Caption: Logical flow of reaction monitoring.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile. The primary synthetic route addressed is the nucleophilic substitution of a 4-bromo-2,6-difluorobenzyl halide with a cyanide salt.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low, or I am recovering unreacted starting material. What are the likely causes and how can I improve conversion?
A1: Low conversion is a common issue and can often be attributed to poor solubility of the cyanide salt in the organic solvent where your benzyl halide is dissolved. This is a classic challenge in biphasic reactions.
-
Solution: Employ Phase-Transfer Catalysis (PTC). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a phosphonium salt, can transport the cyanide anion from the aqueous or solid phase into the organic phase to react with the benzyl halide.[1][2][3] This dramatically increases the reaction rate and yield.[4]
-
Solvent Choice: Ensure you are using an appropriate solvent. For PTC, a biphasic system with a nonpolar aprotic solvent (like toluene or dichloromethane) and water is common.[3] Alternatively, polar aprotic solvents like DMSO or DMF can be used to dissolve both reactants, but PTC is often preferred for cleaner reactions and easier workup.[3]
-
Temperature: The reaction may require heating. Start at a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC/LC-MS.
Q2: My TLC/LC-MS shows multiple product spots. What are the possible side reactions?
A2: Several side reactions can occur during the cyanation of benzyl halides:
-
Isocyanide Formation: The cyanide ion is an ambident nucleophile and can attack with either the carbon or the nitrogen atom. While typically favoring C-attack to form the nitrile, a significant amount of the isocyanide (R-NC) can form, especially with certain counter-ions or in specific solvents.
-
Elimination (E2): If a strong, sterically hindered base is present or if the reaction is run at very high temperatures, elimination of HBr from the benzyl bromide could occur, leading to undesired byproducts.
-
Hydrolysis: If there is a significant amount of water and the reaction is run at high temperatures for an extended period, the benzyl bromide could hydrolyze to the corresponding benzyl alcohol.
Q3: How can I minimize the formation of the isocyanide byproduct?
A3: The formation of isocyanide versus nitrile is influenced by the reaction conditions. Generally, conditions that favor a "free" cyanide ion (less tightly coordinated to its counter-ion) can lead to more N-alkylation.
-
Cyanide Salt: Using sodium or potassium cyanide often favors nitrile formation.
-
Solvent: Polar, protic solvents can favor N-alkylation. Using aprotic solvents is generally preferred.
Q4: What is the best cyanide source to use? Are there safety considerations?
A4: Sodium cyanide (NaCN) and potassium cyanide (KCN) are common and effective cyanide sources.[5][6] However, they are highly toxic.
-
Safer Alternative: Potassium ferrocyanide (K₄[Fe(CN)₆]) is a less toxic and more stable alternative.[7][8] It is a solid and often requires a catalyst system (like palladium for aryl halides, but can be adapted for other systems) and specific conditions to release the cyanide.[7][9] For a direct SN2 reaction on a benzyl bromide, traditional NaCN or KCN with PTC is often more straightforward.
Extreme caution must be exercised when handling any cyanide salt. All reactions should be carried out in a well-ventilated fume hood, and acidic conditions must be strictly avoided during the reaction and workup to prevent the formation of highly toxic hydrogen cyanide (HCN) gas.
Q5: My starting material, 4-bromo-2,6-difluorobenzyl bromide, seems to be unstable. How should I handle it?
A5: Benzyl halides, especially those with electron-withdrawing groups, can be lachrymatory and may degrade over time. It is often best to use it immediately after preparation or purchase. If you are preparing it from 2,6-difluorotoluene, ensure it is pure before proceeding to the cyanation step.[10] Store it in a cool, dark place, and under an inert atmosphere if possible.
Data Presentation: Comparison of Cyanation Conditions
The following table summarizes typical conditions for cyanation reactions on related substrates. These can be used as a starting point for optimizing the synthesis of this compound.
| Substrate Type | Cyanide Source | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzyl Chloride | NaCN | Phase-Transfer Catalyst | Water/Organic | 50-80 | High | [6] |
| Aryl Bromide | K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1 mol%) | DMAC | 120 | 83-96 | [8] |
| Aryl Chloride | K₄[Fe(CN)₆] | Pd precatalyst/ligand | Dioxane/Water | 100 | High | [7] |
| Aryl Bromide | Zn(CN)₂ | Ni(dppf)Cl₂ / DABAL-Me₃ | - | - | Good | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis
This protocol is a general procedure based on the principles of phase-transfer catalysis for the cyanation of benzyl halides.
Materials:
-
4-bromo-2,6-difluorobenzyl bromide (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 - 1.5 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq)
-
Toluene
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-bromo-2,6-difluorobenzyl bromide (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in toluene (5-10 mL per gram of benzyl bromide).
-
Cyanide Solution: In a separate beaker, carefully dissolve sodium cyanide (1.5 eq) in deionized water (3-5 mL per gram of NaCN). Caution: Handle NaCN with extreme care in a fume hood. Avoid contact with skin and do not acidify.
-
Reaction Execution: Add the aqueous sodium cyanide solution to the stirred toluene solution. Heat the biphasic mixture to 70-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking a small sample from the organic layer. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully separate the organic layer.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (2 x volume of the aqueous layer).
-
Combine all organic layers.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. fzgxjckxxb.com [fzgxjckxxb.com]
- 3. Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. ijirset.com [ijirset.com]
- 5. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]
- 6. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Bromination of 2,6-Difluorophenylacetonitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the side reactions encountered during the bromination of 2,6-difluorophenylacetonitrile to synthesize α-bromo-2,6-difluorophenylacetonitrile. This resource is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary desired reaction in the bromination of 2,6-difluorophenylacetonitrile?
The primary goal is the selective bromination at the benzylic position (the carbon adjacent to the aromatic ring) to yield α-bromo-2,6-difluorophenylacetonitrile. This reaction typically proceeds via a free radical mechanism, often employing N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator (e.g., AIBN or light).[1][2][3]
Q2: What are the most common side reactions observed during this bromination?
The most frequently encountered side reactions include:
-
Over-bromination: Formation of α,α-dibromo-2,6-difluorophenylacetonitrile.
-
Ring Bromination: Electrophilic substitution on the aromatic ring, leading to various bromo-2,6-difluorophenylacetonitrile isomers.
-
Hydrolysis: Conversion of the nitrile group to an amide or a carboxylic acid, especially during workup.[4][5][6]
Q3: How can I minimize the formation of the dibrominated byproduct?
To reduce over-bromination, it is crucial to control the stoichiometry of the brominating agent. Using a slight molar excess of 2,6-difluorophenylacetonitrile relative to N-bromosuccinimide (e.g., 1:0.9 molar ratio) can be effective. Additionally, monitoring the reaction closely by techniques like TLC or GC and stopping it once the starting material is consumed can prevent the further reaction of the desired monobrominated product.[2]
Q4: Is ring bromination a significant concern with this substrate?
The 2,6-difluoro substitution pattern on the phenyl ring, along with the electron-withdrawing nature of the cyanomethyl group, deactivates the aromatic ring towards electrophilic substitution. Therefore, ring bromination is generally a minor side reaction, especially when using N-bromosuccinimide in a non-polar solvent like carbon tetrachloride or cyclohexane. However, the use of more polar solvents or the presence of Lewis acid catalysts could potentially increase the likelihood of this side reaction.
Q5: What conditions can lead to the hydrolysis of the nitrile group?
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, particularly in the presence of water and at elevated temperatures.[5][6][7][8][9] During the reaction workup, prolonged exposure to aqueous acidic or basic solutions should be avoided. Ensuring that all solvents and reagents are anhydrous will also help minimize this side reaction.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired monobrominated product | - Incomplete reaction. - Formation of multiple side products. - Degradation of the product during workup or purification. | - Monitor the reaction progress using TLC or GC to determine the optimal reaction time. - Carefully control the reaction temperature and stoichiometry. - Use anhydrous solvents and reagents. - Perform the workup at a lower temperature and avoid prolonged contact with aqueous acidic or basic solutions. |
| Presence of a significant amount of dibrominated product | - Excess of the brominating agent (NBS). - Prolonged reaction time. | - Use a slight excess of the starting material (2,6-difluorophenylacetonitrile). - Stop the reaction as soon as the starting material is consumed, as monitored by TLC or GC. |
| Detection of aromatic ring-brominated isomers | - Use of a polar solvent (e.g., acetonitrile). - Contamination with a Lewis acid. | - Use a non-polar solvent such as carbon tetrachloride or cyclohexane. - Ensure all glassware is clean and free of any acidic residues. |
| Formation of amide or carboxylic acid byproducts | - Presence of water in the reaction mixture. - Hydrolysis during aqueous workup. | - Use anhydrous solvents and reagents. - Minimize the time the reaction mixture is in contact with aqueous solutions during workup. - Use a neutral or mildly acidic wash during the workup. |
| Reaction fails to initiate | - Inactive radical initiator. - Insufficient energy (light or heat). | - Use a fresh batch of the radical initiator (e.g., AIBN or benzoyl peroxide). - Ensure the light source is of appropriate wavelength and intensity, or that the reaction is heated to the required temperature for thermal initiation. |
Data Presentation
Table 1: Influence of Reaction Parameters on Product Distribution
| Parameter | Condition | Effect on Desired Product | Effect on Side Products |
| Solvent | Non-polar (e.g., CCl₄) | Favors benzylic bromination | Minimizes ring bromination |
| Polar (e.g., CH₃CN) | May decrease selectivity | May increase ring bromination | |
| Brominating Agent | NBS | High selectivity for benzylic position | Succinimide byproduct |
| Br₂ | Less selective | Can lead to ring bromination and over-bromination | |
| Stoichiometry (Substrate:NBS) | > 1:1 | Maximizes conversion of NBS | Minimizes over-bromination |
| < 1:1 | Incomplete reaction | Increases risk of over-bromination | |
| Temperature | Reflux | Increases reaction rate | May increase side reactions if not controlled |
| Initiator | Light (hν) or AIBN | Initiates the radical chain reaction | Essential for the desired reaction to proceed |
Experimental Protocols
Protocol 1: General Procedure for the α-Bromination of 2,6-Difluorophenylacetonitrile using NBS
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,6-difluorophenylacetonitrile (1.0 equivalent). Dissolve the starting material in a suitable anhydrous non-polar solvent (e.g., carbon tetrachloride or cyclohexane).
-
Addition of Reagents: Add N-bromosuccinimide (0.95 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction Conditions: Heat the reaction mixture to reflux (or irradiate with a suitable lamp if using photo-initiation). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bisulfite to quench any remaining bromine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Main reaction and potential side reaction pathways.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Purification of Crude 2-(4-Bromo-2,6-difluorophenyl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of crude 2-(4-Bromo-2,6-difluorophenyl)acetonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: The crude product is a dark, oily residue instead of a solid.
-
Question: My reaction to synthesize this compound resulted in a dark, oily residue. How can I isolate and purify the solid product?
-
Answer: An oily residue suggests the presence of impurities, residual solvent, or byproducts that depress the melting point of your target compound. Here is a step-by-step approach to handle this:
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed. Use a rotary evaporator to remove the bulk of the solvent, followed by placing the flask under high vacuum for an extended period.[1]
-
Liquid-Liquid Extraction: Dissolve the oily residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash to remove any remaining aqueous solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Trituration: If the residue is still oily, attempt trituration. This involves adding a solvent in which your product is sparingly soluble but the impurities are highly soluble (e.g., cold hexanes or a mixture of ethyl acetate and hexanes). Stir the mixture vigorously. The desired compound should precipitate as a solid, which can then be collected by filtration.
-
Column Chromatography: If the above methods fail, column chromatography is a reliable method to separate the desired product from the impurities.[2][3][4] A typical starting point would be a silica gel column eluted with a gradient of ethyl acetate in hexanes.
-
Issue 2: Low recovery after column chromatography.
-
Question: I performed column chromatography to purify my crude this compound, but the yield of the purified product is very low. What could be the reasons?
-
Answer: Low recovery from column chromatography can be attributed to several factors:
-
Compound Instability: The compound may be unstable on silica gel.[2] To test for this, dissolve a small amount of the crude material in a suitable solvent and add a small amount of silica gel. Monitor the mixture by TLC over time to see if new spots appear, indicating decomposition. If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[2]
-
Improper Solvent System: The chosen eluent may be too polar, causing your compound to elute too quickly with impurities. Conversely, if the eluent is not polar enough, your compound may not move off the column at all. Optimize the solvent system using thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of around 0.3-0.4 for your product.[2]
-
Co-elution with Impurities: If an impurity has a similar polarity to your product, it may co-elute, leading to mixed fractions and a lower yield of pure compound. In this case, try a different solvent system or a different stationary phase.
-
Product Streaking on the Column: This can happen if the initial sample is loaded in a solvent that is too strong (too polar), causing it to spread out in a band. Always dissolve and load your sample in the weakest possible solvent.
-
Loss on the Column: Some product may remain adsorbed to the silica gel. Ensure you have thoroughly eluted the column with a more polar solvent at the end of the purification to wash off any remaining compounds.
-
Issue 3: Recrystallization yields no crystals or very few crystals.
-
Question: I am trying to purify this compound by recrystallization, but I am not getting any crystals upon cooling. What should I do?
-
Answer: Failure to crystallize can be due to several reasons. Here are some troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution to act as a seed for crystallization.
-
Reduce Temperature: Cool the solution in an ice bath or even a freezer for a short period.
-
-
Solvent Issues:
-
Too Much Solvent: You may have used too much solvent, and the solution is not saturated enough for crystals to form.[5] Try to evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for your compound, even at low temperatures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen for a different solvent or use a mixed solvent system.
-
-
Presence of Impurities: Some impurities can inhibit crystal formation. If the solution is colored, adding a small amount of activated charcoal to the hot solution and then performing a hot filtration can help remove colored impurities.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best purification technique for crude this compound?
A1: The choice of purification technique depends on the nature and quantity of impurities present in your crude product.
-
Recrystallization is often a good first choice if the crude product is a solid and contains a relatively small amount of impurities. It is a simple and cost-effective method for obtaining highly pure crystalline material.
-
Column Chromatography is a more versatile technique that can be used to separate the desired product from a wide range of impurities, even those with similar polarities.[3][4] It is particularly useful if the crude product is an oil or a complex mixture.[2]
-
Distillation is generally not suitable for this compound as it is a solid at room temperature. However, vacuum distillation could be considered if the compound has a low melting point and is thermally stable, though this is less common for this type of molecule.[7]
Q2: What are some common impurities I might encounter in the synthesis of this compound?
A2: Common impurities can include:
-
Starting materials: Unreacted starting materials from the synthesis.
-
Byproducts: Products from side reactions. For instance, if the synthesis involves a substitution reaction, you might have products from elimination reactions.
-
Solvents: Residual solvents from the reaction or workup.
-
Reagents: Leftover reagents or their decomposition products.
Q3: My purified this compound is a yellow solid, but I expect it to be white. What could be the cause?
A3: A yellow color can indicate the presence of trace impurities, often highly conjugated organic molecules or residual metal catalysts from the reaction.[8]
-
Recrystallization: A second recrystallization might help to remove the colored impurity.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[6] Be aware that this may also reduce your overall yield.
-
Silica Plug: Dissolve the yellow solid in a minimal amount of a suitable solvent and pass it through a short plug of silica gel. This can sometimes remove baseline impurities and color without the need for a full column.[2]
Quantitative Data and Experimental Protocols
Table 1: Recrystallization Solvent Screening
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Formation |
| Ethanol | High | Moderate | Slow, small needles |
| Isopropanol | High | Low | Good, prismatic crystals |
| Toluene | High | Low | Good, large crystals |
| Ethyl Acetate / Hexanes (1:5) | Moderate | Very Low | Rapid, fine powder |
| Dichloromethane / Hexanes (1:3) | High | Low | Good, well-formed crystals |
Table 2: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient: 0% to 20% Ethyl Acetate in Hexanes |
| Column Dimensions | Dependent on sample size (e.g., 2 cm diameter for 1 g crude) |
| Loading Method | Dry loading with silica gel |
| Fraction Size | 10-20 mL |
Detailed Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable recrystallization solvent (e.g., isopropanol) and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under high vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes) and pack the column.[9] Add a thin layer of sand on top of the silica gel.[4]
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Loading: Carefully add the dry sample onto the top of the column. Add another thin layer of sand on top of the sample.
-
Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). Collect fractions throughout the elution process.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Troubleshooting guide for recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Purification [chem.rochester.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. rroij.com [rroij.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
overcoming poor solubility of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile in reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the poor solubility of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a tri-halogenated phenylacetonitrile derivative.[1] Like many highly substituted aromatic compounds, it exhibits low solubility in water and other polar protic solvents. It is generally soluble in common organic solvents, but its solubility can be limited depending on the reaction conditions and solvent choice.
Q2: What are the common indicators of poor solubility during a reaction?
Common signs of poor solubility include:
-
The starting material failing to dissolve completely, resulting in a heterogeneous mixture.
-
The reaction being slow, incomplete, or stalling, even when the material appears to have dissolved, which may indicate that the concentration in solution is too low for an efficient reaction rate.[2]
-
Inconsistent results or low yields between batches.
-
Product or starting material precipitating out of solution upon changes in temperature or concentration.
Q3: My starting material is not dissolving. What are the first steps I should take?
If you observe poor solubility, consider these initial strategies:
-
Particle Size Reduction: Grinding the solid material into a fine powder increases the surface area, which can enhance the rate of dissolution.[2][3] This can be achieved through simple mechanical grinding.[2]
-
Solvent Selection: The choice of solvent is critical. Attempt to dissolve the compound in a small amount of various common organic solvents to gauge solubility. A solvent that has a similar polarity to the solute is often a good starting point.
-
Temperature Adjustment: The solubility of most solids increases with temperature.[4][5] Gently warming the mixture can significantly improve solubility. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
Q4: How does temperature affect the solubility of my compound?
For most solid organic compounds, solubility increases as the temperature rises.[4][5] This is because the dissolving process is often endothermic, meaning it requires energy to break the bonds within the solid crystal lattice.[5] Adding heat provides this energy, shifting the equilibrium towards dissolution.[6][7] However, in the less common case of an exothermic dissolving process, increasing the temperature can actually decrease solubility.[5]
Q5: What is a co-solvent system and when should I use it?
A co-solvent system involves adding a secondary, miscible solvent to the primary reaction solvent to enhance the solubility of a reactant.[8][9] This is particularly useful when a single solvent does not provide adequate solubility.[2] Co-solvents work by altering the overall polarity of the solvent mixture, making it more favorable for the solute to dissolve.[2][9] Common co-solvents include ethanol, DMSO, DMF, and propylene glycol.[3] You should consider using a co-solvent system when your starting material has low solubility in the ideal primary solvent for your reaction.
Q6: How can sonication help improve solubility?
Sonication uses high-frequency sound waves to create and collapse microscopic bubbles in a liquid, a phenomenon known as cavitation.[10][11] This process generates intense mechanical forces that can break down intermolecular interactions and agitate particles, speeding up dissolution.[2][12] It is a powerful technique for dissolving stubborn solids and creating homogeneous mixtures without needing to significantly increase the temperature.[2]
Q7: What is a phase-transfer catalyst (PTC) and when is it necessary?
A phase-transfer catalyst (PTC) is a substance that facilitates the transfer of a reactant from one phase (like an aqueous phase) into another phase (like an organic phase) where the reaction occurs.[13][14] This is essential for reactions where the reactants are located in different, immiscible liquids.[2][15] The PTC acts like a detergent, forming an ion pair with the reactant, which makes it soluble in the organic phase.[13] Consider using a PTC when you have a reaction between an ionic reactant (e.g., a salt in an aqueous solution) and an organic substrate that is insoluble in water.[2][15] Quaternary ammonium and phosphonium salts are common types of PTCs.[13][14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Starting material will not dissolve in the chosen solvent at room temperature. | The solvent polarity is not suitable for the compound. | 1. Change the Solvent: Consult a solvent polarity chart (see Table 1) and test solubility in alternative solvents. Toluene or a mixture like MetOH-DCM might be effective.[16] 2. Use a Co-solvent System: Gradually add a miscible co-solvent (e.g., DMSO, DMF, ethanol) to your primary solvent to increase the overall solvating power.[2][3] 3. Apply Sonication: Use an ultrasonic bath to provide mechanical energy to aid dissolution without significant heating.[2] |
| Material precipitates out of solution when the reaction is cooled or upon addition of another reagent. | The compound has low solubility at lower temperatures.[2] | 1. Maintain Higher Temperature: Run the reaction at a consistently elevated temperature where the compound remains soluble.[2] 2. Use a Co-solvent System: Find a co-solvent mixture that maintains solubility across a wider temperature range.[2] |
| Reaction is slow or incomplete, even though the starting material appears to be dissolved. | The dissolved concentration is too low for an efficient reaction rate.[2] | 1. Increase Solvent Volume: Add more solvent to dissolve a greater absolute amount of starting material. 2. Enhance Solubility Further: Employ more advanced techniques like using a co-solvent, increasing the temperature, or using sonication to achieve a higher concentration.[2] |
| Reactants are in two separate, immiscible liquid phases (e.g., aqueous and organic). | The reactants have significantly different polarities and are mutually insoluble.[15] | 1. Use a Phase-Transfer Catalyst (PTC): Add a PTC (e.g., a quaternary ammonium salt like benzyltriethylammonium chloride) to shuttle the aqueous-phase reactant into the organic phase to react.[13][15] |
Data and Protocols
Table 1: Common Organic Solvents and Properties
This table provides a reference for selecting appropriate solvents based on their polarity.
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant (20°C) |
| n-Hexane | 0.1 | 69 | 1.88 |
| Toluene | 2.4 | 111 | 2.38 |
| Diethyl Ether | 2.8 | 35 | 4.34 |
| Dichloromethane (DCM) | 3.1 | 40 | 9.08 |
| Tetrahydrofuran (THF) | 4.0 | 66 | 7.58 |
| Ethyl Acetate | 4.4 | 77 | 6.02 |
| Acetonitrile | 5.8 | 82 | 37.5 |
| Dimethylformamide (DMF) | 6.4 | 153 | 36.7 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | 46.7 |
| Ethanol | 4.3 | 78 | 24.5 |
| Methanol | 5.1 | 65 | 32.7 |
| Water | 10.2 | 100 | 80.1 |
Experimental Protocols
Protocol 1: Using a Co-solvent System
-
Preparation: In the reaction vessel, add the this compound and the primary reaction solvent.
-
Co-solvent Addition: While stirring vigorously, gradually add a miscible co-solvent (e.g., DMSO, DMF) dropwise.[2]
-
Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent until the solid is fully dissolved.[2]
-
Record Ratio: Note the final volume ratio of the primary solvent to the co-solvent. This ratio should be maintained for scaling up the reaction.[2]
-
Reaction: Proceed with the reaction, keeping in mind that the altered solvent polarity may affect reaction kinetics.[2]
Protocol 2: Sonication-Assisted Dissolution
-
Preparation: Place the solid starting material and the chosen solvent into a reaction vessel.
-
Sonication: Position the reaction vessel in an ultrasonic bath or, for more direct energy, immerse an ultrasonic probe into the mixture.[2]
-
Operation: Activate the sonicator. The required duration and power will depend on the scale of the reaction and the specific materials used.[2]
-
Observation: Visually monitor the dissolution of the solid. Continue sonication until the material is fully dissolved or until no further change is observed.[2]
Protocol 3: Phase-Transfer Catalysis (PTC)
-
Phase Preparation: Prepare the two immiscible phases. Dissolve this compound in a suitable non-polar organic solvent. Dissolve the second, ionic reactant in an aqueous phase.
-
Catalyst Addition: Add the phase-transfer catalyst (typically 1-5 mol%) to the reaction mixture. Common PTCs include tetrabutylammonium bromide or benzyltriethylammonium chloride.
-
Reaction: Stir the biphasic mixture vigorously to maximize the surface area between the two phases. This allows the PTC to efficiently transport the ionic reactant across the phase boundary.
-
Monitoring: Monitor the reaction progress using an appropriate technique like TLC or LC-MS. PTC-mediated reactions can often be run at lower temperatures than their single-phase counterparts.
Visualizations
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting poor solubility.
Co-Solvency Mechanism
Caption: Mechanism of solubility enhancement using a co-solvent.
Phase-Transfer Catalysis Mechanism
References
- 1. This compound | 537033-52-6 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solubility [chem.fsu.edu]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Sonication in Organic Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Organic Sonochemistry: A Chemist’s Timely Perspective on Mechanisms and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 2-(4-Bromo-2,6-difluorophenyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The primary challenges with this substrate arise from a combination of electronic and steric factors. The two fluorine atoms in the ortho positions make the aryl bromide electron-deficient, which can facilitate oxidative addition. However, they also introduce significant steric hindrance around the reaction center, which can impede the approach of bulky coupling partners and ligands.[1][2] The acetonitrile group is a potential coordinating functional group that might interact with the palladium catalyst, although this is less common.
Q2: Which types of palladium-catalyzed cross-coupling reactions are most suitable for this substrate?
A2: Given its structure as an aryl bromide, this compound is a suitable candidate for several common cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is often a robust choice for sterically hindered substrates.[1]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[3][4]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[5]
-
Heck Coupling: For the formation of C-C bonds with alkenes.[6][7]
The optimal choice will depend on the desired final product.
Q3: How do I choose the right palladium precatalyst and ligand?
A3: The choice of catalyst system is critical for success.
-
Palladium Precatalyst: Common and effective choices include Pd(OAc)₂ and Pd₂(dba)₃.[8][9] Pre-formed palladium precatalysts, often paired with a specific ligand (e.g., XPhos Pd G3), can also offer high activity and reproducibility.[10]
-
Ligand: For sterically hindered substrates like this, bulky, electron-rich phosphine ligands are generally preferred.[1][2] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent starting points for Suzuki and Buchwald-Hartwig reactions.[11] For Sonogashira couplings, ligands like PPh₃ or cataCXium® A can be effective. The ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][3]
Q4: What is the general reactivity order for aryl halides in these reactions?
A4: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general trend from most to least reactive is: I > OTf > Br > Cl.[12][13] As a bromide, this compound has good reactivity, often requiring less forcing conditions than the corresponding chloride.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh source of palladium precatalyst and ligand. Consider using a pre-formed, air-stable precatalyst. | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture.[12][14] |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands). | Steric hindrance from the ortho-difluoro groups requires a bulky ligand to promote reductive elimination.[1] |
| Incorrect Base | The choice of base is critical. For Suzuki, consider K₂CO₃ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu or K₃PO₄ are common. For Sonogashira, an amine base like Et₃N or DIPEA is typically used.[8] | The base's strength and solubility can significantly affect the reaction rate and outcome.[15] |
| Sub-optimal Solvent | Ensure the solvent is anhydrous and degassed. Common choices include toluene, dioxane, or THF. For Suzuki reactions, the addition of water can sometimes be beneficial.[14][16] | Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can play a role in the transmetalation step of the Suzuki coupling.[17] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Reactions with aryl bromides may require heating (80-110 °C).[8][18] | Higher temperatures can overcome the activation energy barrier for key steps in the catalytic cycle. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Step |
| Hydrodehalogenation (Ar-H) | Catalyst deactivation or presence of a hydrogen source. | Use a more robust ligand to prevent β-hydride elimination pathways. Ensure all reagents and solvents are pure and dry. |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen in the reaction mixture. | Thoroughly degas the solvent and maintain an inert atmosphere (argon or nitrogen). |
| Homocoupling of Alkyne (Sonogashira - Glaser coupling) | Presence of oxygen, especially with a copper co-catalyst. | Degas the reaction mixture thoroughly. Consider running the reaction under copper-free conditions. |
Experimental Protocols
The following are generalized starting protocols. Optimization of specific parameters will likely be necessary.
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, mix the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., XPhos, 1.2-6.0 mol%).
-
Inert Atmosphere: Seal the reaction vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Introduction: Add the anhydrous, degassed solvent (e.g., toluene/water mixture) to the reaction vessel, followed by the catalyst/ligand mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Buchwald-Hartwig Amination Protocol
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%).[9]
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.[9]
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), the base (e.g., NaOtBu, 1.2-2.0 equiv.), and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until completion.[9]
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
General Sonogashira Coupling Protocol
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Flush the vessel with an inert gas.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPEA, 2.0-5.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.[13]
Quantitative Data Summary
The following tables provide typical ranges for key reaction parameters. The optimal conditions for this compound may vary.
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Typical Range | Notes |
| Pd Precatalyst Loading | 1 - 5 mol% | Lower loadings may be possible with highly active catalyst systems. |
| Ligand/Pd Ratio | 1:1 to 2:1 | Varies with the specific ligand and precatalyst used. |
| Base | 2.0 - 3.0 equiv. | K₂CO₃, Cs₂CO₃, K₃PO₄ are common choices. |
| Solvent | Toluene, Dioxane, THF | Often with a small amount of water. |
| Temperature | 80 - 110 °C | Dependent on substrate reactivity. |
Table 2: Typical Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Typical Range | Notes |
| Pd Precatalyst Loading | 1 - 3 mol% | |
| Ligand/Pd Ratio | 1:1 to 2:1 | |
| Base | 1.2 - 2.0 equiv. | Strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[8] |
| Solvent | Toluene, Dioxane | Must be anhydrous. |
| Temperature | 80 - 110 °C | [9] |
Table 3: Typical Reaction Parameters for Sonogashira Coupling
| Parameter | Typical Range | Notes |
| Pd Catalyst Loading | 1 - 5 mol% | |
| Cu(I) Co-catalyst Loading | 1 - 10 mol% | Not required for copper-free protocols.[12] |
| Base | 2.0 - 5.0 equiv. | Amine bases like Et₃N or DIPEA are common.[12] |
| Solvent | THF, DMF, Acetonitrile | |
| Temperature | 25 - 80 °C | Aryl bromides may require heating.[18] |
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck Coupling | NROChemistry [nrochemistry.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. reddit.com [reddit.com]
preventing decomposition of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] The product should be protected from moisture, heat, and direct sunlight.[3][4] For enhanced stability, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.[2][4]
Q2: What are the primary signs of decomposition for this compound?
A2: Decomposition may not always be visually apparent. However, signs of degradation can include a change in color, the appearance of an unusual odor, or clumping of the solid material, which could indicate moisture absorption. For a definitive assessment of purity, analytical techniques such as NMR, HPLC, or LC-MS are recommended to compare against a reference standard.
Q3: What are the likely decomposition pathways for this compound?
Q4: What materials and substances are incompatible with this compound?
A4: To prevent potential reactions and degradation, avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2] It is also crucial to keep the compound away from heat sources, sparks, and open flames.[2]
Troubleshooting Guide
If you suspect that your sample of this compound has decomposed or is unstable under your storage conditions, follow this troubleshooting guide.
Issue 1: Inconsistent Experimental Results
-
Possible Cause: The purity of the starting material may be compromised due to gradual decomposition during storage.
-
Troubleshooting Steps:
-
Verify Purity: Before use, verify the purity of your sample using an appropriate analytical method (e.g., NMR, LC-MS, or HPLC). Compare the results with the certificate of analysis or a fresh standard.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (see Table 1). Check for any breaches in the container seal or exposure to incompatible conditions.
-
Purify if Necessary: If minor impurities are detected, consider purifying a small amount of the material before your experiment.
-
Issue 2: Visible Changes in the Compound
-
Possible Cause: Physical changes such as discoloration or clumping can indicate exposure to moisture or other contaminants.
-
Troubleshooting Steps:
-
Isolate the Sample: Do not use the suspect material in critical experiments.
-
Analytical Confirmation: Use analytical techniques to identify the nature and extent of the impurity.
-
Procure a New Sample: If significant degradation is confirmed, it is best to obtain a fresh batch of the compound.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature[7] or as specified on the product label.[1] Avoid high temperatures.[2] | Minimizes the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[2][4] | Prevents oxidation and hydrolysis by excluding oxygen and moisture. |
| Container | Tightly closed, light-resistant container.[1][3] | Protects from atmospheric moisture and light-induced degradation. |
| Location | Dry, cool, and well-ventilated area.[2][3] | Ensures a stable environment and prevents accumulation of potentially harmful vapors. |
| Incompatibilities | Store away from strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2] | Avoids chemical reactions that could degrade the compound. |
Experimental Protocols
Protocol: Simple Stability Test for this compound
This protocol outlines a basic procedure to assess the stability of the compound under your laboratory's storage conditions.
Objective: To monitor the purity of this compound over time under specific storage conditions.
Materials:
-
This compound sample
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Several small, airtight vials suitable for the chosen analytical method
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Inert gas (e.g., Argon or Nitrogen)
-
Analytical instrument (e.g., HPLC, LC-MS, or NMR)
-
Appropriate deuterated solvent for NMR or mobile phase for HPLC/LC-MS
Procedure:
-
Initial Analysis (Time Zero):
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Take an initial analytical measurement (HPLC, LC-MS, or NMR) of a fresh sample of this compound to establish a baseline purity profile.
-
-
Sample Preparation for Storage:
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Aliquot small, equal amounts of the compound into several vials.
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If testing the effect of atmosphere, purge some vials with an inert gas before sealing.
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Seal all vials tightly.
-
-
Storage:
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Place the vials in the desired storage location(s) (e.g., desiccator at room temperature, refrigerator, freezer).
-
-
Periodic Analysis:
-
At regular intervals (e.g., 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
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Allow the vial to equilibrate to room temperature before opening to prevent condensation.
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Perform the same analytical measurement as in the initial analysis.
-
-
Data Analysis:
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Compare the purity profiles of the stored samples to the time-zero baseline.
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Look for the appearance of new peaks or a decrease in the area of the main peak, which would indicate decomposition.
-
Mandatory Visualization
Caption: Troubleshooting flowchart for storage issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aaronchem.com [aaronchem.com]
scale-up challenges for the synthesis of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially viable method is the nucleophilic substitution of a 4-bromo-2,6-difluorobenzyl halide (typically bromide or chloride) with an alkali metal cyanide, such as sodium or potassium cyanide. This reaction is generally carried out in a polar solvent, often with heating.
Q2: What are the primary safety concerns when performing this synthesis?
A2: The primary safety concern is the use of highly toxic alkali metal cyanides (e.g., NaCN, KCN). These substances are fatal if ingested or absorbed through the skin and release toxic hydrogen cyanide (HCN) gas upon contact with acids. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. A quench solution for cyanide (e.g., bleach or hydrogen peroxide) should be readily available.
Q3: What are the expected major impurities in the synthesis of this compound?
A3: Common impurities include unreacted 4-bromo-2,6-difluorobenzyl halide, the corresponding isocyanide as a minor byproduct, and hydrolysis products such as 2-(4-bromo-2,6-difluorophenyl)acetamide and 2-(4-bromo-2,6-difluorophenyl)acetic acid. The formation of hydrolysis byproducts is more likely if water is present in the reaction mixture.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be effectively determined using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low or no product yield | - Inactive cyanide salt. - Insufficient reaction temperature or time. - Poor quality of the starting benzyl halide. - Presence of excessive water in the reaction, leading to hydrolysis of the cyanide salt. | - Use freshly opened or properly stored and dried sodium or potassium cyanide. - Optimize reaction temperature and monitor the reaction progress by TLC or GC. - Ensure the purity of the 4-bromo-2,6-difluorobenzyl halide before starting the reaction. - Use anhydrous solvents and dry glassware. |
| TSG-002 | Formation of significant amounts of byproducts | - Presence of water leading to hydrolysis of the nitrile product to the corresponding amide or carboxylic acid.[2] - Reaction temperature is too high, promoting side reactions. | - Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). - Optimize the reaction temperature to be high enough for the reaction to proceed but low enough to minimize byproduct formation. |
| TSG-003 | Difficulty in isolating the product | - The product may be an oil, making crystallization difficult. - Emulsion formation during aqueous workup. | - If the product is an oil, consider purification by vacuum distillation or column chromatography. - To break emulsions during workup, add a saturated brine solution. |
| TSG-004 | Product discoloration | - The presence of impurities or degradation of the product. - Residual starting materials or byproducts. | - Purify the crude product by recrystallization from a suitable solvent system or by column chromatography. - Treatment with activated carbon before the final purification step can help remove colored impurities. |
Experimental Protocols
Synthesis of this compound via Nucleophilic Substitution
This protocol is a representative procedure based on established methods for the synthesis of arylacetonitriles.
Materials:
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4-Bromo-2,6-difluorobenzyl bromide
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Sodium cyanide (NaCN)
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Ethanol
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Water
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Diethyl ether
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water and add ethanol to create a solution.
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Add 4-bromo-2,6-difluorobenzyl bromide (1.0 equivalent) to the ethanolic cyanide solution.
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Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Data Presentation
Table 1: Representative Reaction Parameters for Nucleophilic Cyanation
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100-500 g) |
| Solvent | Ethanol/Water | Ethanol/Water or aprotic solvent (e.g., DMSO) |
| Cyanide Source | Sodium Cyanide | Sodium or Potassium Cyanide |
| Temperature | Reflux (approx. 78 °C) | 70-80 °C (with careful monitoring) |
| Reaction Time | 2-4 hours | 3-6 hours |
| Typical Yield | 80-90% | 75-85% |
| Purity (after purification) | >98% | >98% |
Visualizations
Caption: Figure 1. Experimental Workflow for the Synthesis of this compound.
Caption: Figure 2. Troubleshooting Flowchart for Low Product Yield.
References
Technical Support Center: Managing Impurities in 2-(4-Bromo-2,6-difluorophenyl)acetonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the nucleophilic aromatic substitution (SNAr) of 1-bromo-3,5-difluorobenzene with a cyanomethyl anion. This is typically achieved by reacting 1-bromo-3,5-difluorobenzene with a cyanide source, such as sodium cyanide, and a haloacetonitrile, like bromoacetonitrile or chloroacetonitrile, in the presence of a base and a suitable solvent.
Q2: What are the critical parameters to control during the synthesis?
The key parameters to control are temperature, reaction time, and the stoichiometry of the reactants. The reaction is typically sensitive to moisture, so anhydrous conditions are recommended to prevent hydrolysis of the nitrile group and other side reactions. The choice of base and solvent also plays a crucial role in the reaction's success and impurity profile.
Q3: What are the most common impurities I should expect?
Common impurities can include unreacted starting materials (1-bromo-3,5-difluorobenzene), hydrolysis products (2-(4-bromo-2,6-difluorophenyl)acetamide), and potential side-products from reactions with solvent or impurities in the starting materials.
Q4: How can I best purify the final product?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the impurity profile of the crude product. A common starting point is a mixture of hexanes and ethyl acetate. Recrystallization can also be an effective final purification step to obtain a highly pure product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents, insufficient base, low reaction temperature, or moisture in the reaction. | Ensure all reagents are fresh and of high purity. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Check the pKa of the base to ensure it is strong enough to deprotonate the acetonitrile derivative. Consider increasing the reaction temperature or extending the reaction time. |
| Presence of Unreacted Starting Material | Insufficient reaction time, low temperature, or inadequate mixing. | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider adding more of the cyanomethylating agent or base. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Formation of 2-(4-bromo-2,6-difluorophenyl)acetamide | Presence of water in the reaction mixture, leading to hydrolysis of the nitrile. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Perform the reaction under a dry, inert atmosphere. |
| Multiple Unidentified Spots on TLC | Side reactions due to high temperatures, incorrect stoichiometry, or reactive impurities in starting materials. | Lower the reaction temperature. Carefully control the stoichiometry of the reactants. Purify starting materials if their purity is questionable. Use HPLC-MS to identify the unknown impurities, which can provide insights into the side reactions occurring. |
| Difficulty in Purifying the Product | Impurities with similar polarity to the product. | Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution might be necessary. Consider using a different stationary phase for chromatography. Recrystallization from a suitable solvent system can also be effective. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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1-bromo-3,5-difluorobenzene
-
Bromoacetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of bromoacetonitrile (1.1 equivalents) in anhydrous THF to the sodium hydride slurry via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Analytical HPLC Method for Purity Assessment
This is a starting point for an analytical method and may need to be optimized for specific impurity profiles.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile. |
Data Presentation
Table 1: Potential Impurities and their Characterization
| Impurity Name | Structure | Likely Origin | Recommended Analytical Method |
| 1-Bromo-3,5-difluorobenzene | Unreacted starting material | GC-MS, HPLC | |
| Bromoacetonitrile | BrCH₂CN | Unreacted starting material | GC-MS |
| 2-(4-Bromo-2,6-difluorophenyl)acetamide | Hydrolysis of the product | HPLC-MS, NMR | |
| Bis(4-bromo-2,6-difluorophenyl)acetonitrile | Di-arylation of the cyanomethyl anion | HPLC-MS, NMR |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for managing impurities.
Technical Support Center: Reaction Monitoring of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile Conversions by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile. It is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for monitoring the conversion of this compound?
A1: A good starting point is a reversed-phase HPLC method using a C18 column. A mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is often effective for structurally similar compounds. A gradient elution from a lower to a higher concentration of acetonitrile will likely be necessary to separate the starting material from potential products and impurities.
Q2: My peak for this compound is tailing. What are the common causes and solutions?
A2: Peak tailing for this compound can be caused by several factors. Secondary interactions between the analyte and active silanol groups on the silica-based column packing are a common cause for aromatic compounds.[1] To address this, you can try adding a competitive base to the mobile phase, using a lower pH to suppress silanol ionization, or employing a column with high-purity silica or end-capping.[1] Other potential causes include column overload, a blocked column frit, or extra-column dead volume.[1]
Q3: I am observing ghost peaks in my chromatogram. What could be the source?
A3: Ghost peaks can arise from several sources, including contamination in the mobile phase or injection of a sample solvent that is stronger than the mobile phase. Ensure you are using high-purity solvents and that your sample is dissolved in a solvent compatible with the initial mobile phase conditions. Carryover from previous injections can also cause ghost peaks, so implementing a robust needle wash protocol is recommended.
Q4: How can I confirm the identity of my starting material and product peaks?
A4: The most definitive way to confirm peak identities is to inject pure standards of your starting material and expected product(s). If standards are unavailable, techniques like HPLC-MS (Mass Spectrometry) can be used to obtain mass-to-charge ratio information for the eluting peaks, which can help in their identification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound and its conversions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with silanol groups.[1] - Column overload. - Blocked column frit. - Inappropriate mobile phase pH. | - Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. - Lower the mobile phase pH to suppress silanol activity. - Use a column with high-purity silica or one that is end-capped. - Reduce the injection volume or sample concentration. - Back-flush the column (if permissible by the manufacturer) or replace the frit.[1] |
| Poor Peak Shape (Fronting) | - Sample solvent stronger than the mobile phase. - Column collapse. | - Dissolve the sample in the initial mobile phase or a weaker solvent. - Ensure the column is operated within its recommended pH and pressure limits. |
| Poor Peak Shape (Broadening) | - High flow rate. - Large extra-column volume. - Column degradation. | - Optimize the flow rate. - Use shorter tubing with a smaller internal diameter between the injector, column, and detector.[1] - Replace the column. |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column equilibration issues. | - Prepare fresh mobile phase and ensure proper mixing and degassing. - Use a column oven to maintain a consistent temperature. - Ensure the column is adequately equilibrated with the mobile phase before each injection sequence. |
| No Peaks or Very Small Peaks | - Injection issue (e.g., air bubble in the syringe). - Detector issue (e.g., lamp off or incorrect wavelength). - Sample degradation. | - Check the autosampler for proper operation. - Verify detector settings and lamp status. - Prepare a fresh sample and analyze immediately. |
| Extra Peaks in the Chromatogram | - Presence of impurities in the sample. - Sample degradation. - Ghost peaks from the system or mobile phase. | - If the extra peaks are from impurities, the method may need to be optimized for their separation. - If degradation is suspected, perform forced degradation studies to identify potential degradants. - Run a blank injection (mobile phase only) to identify system-related ghost peaks. |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for monitoring the conversion of this compound.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B 5-20 min: 30-80% B 20-25 min: 80% B 25.1-30 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Sample Preparation
-
Accurately weigh and dissolve the reaction mixture sample in the diluent to achieve a final concentration of approximately 0.1 mg/mL of the starting material.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound. This involves subjecting the compound to various stress conditions to generate potential degradation products.
| Stress Condition | Procedure |
| Acidic Hydrolysis | Reflux the sample in 0.1 N HCl at 80 °C for 4 hours. |
| Basic Hydrolysis | Reflux the sample in 0.1 N NaOH at 80 °C for 4 hours. |
| Oxidative Degradation | Treat the sample with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Heat the solid sample at 105 °C for 24 hours. |
| Photolytic Degradation | Expose the sample solution to UV light (254 nm) for 24 hours. |
After exposure, neutralize the acidic and basic samples and dilute all stressed samples with the diluent to the target concentration before HPLC analysis. The chromatograms of the stressed samples should be compared to that of an unstressed sample to evaluate the separation of the main peak from any degradation products.
Potential Degradation Products
Based on the structure of this compound, potential degradation products under hydrolytic conditions could include the corresponding phenylacetic acid and phenylacetamide derivatives.
| Potential Degradant | Structure | Formation Condition |
| 2-(4-Bromo-2,6-difluorophenyl)acetamide | C₈H₆BrF₂NO | Acidic or Basic Hydrolysis (intermediate) |
| 2-(4-Bromo-2,6-difluorophenyl)acetic acid | C₈H₅BrF₂O₂ | Acidic or Basic Hydrolysis (final product) |
Visualizations
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
Caption: A typical workflow for monitoring a chemical reaction using HPLC.
References
Validation & Comparative
A Comparative Guide to Purity Assessment of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile by HPLC and GC
In the landscape of pharmaceutical development and manufacturing, the stringent evaluation of purity for active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. For a key building block like 2-(4-Bromo-2,6-difluorophenyl)acetonitrile, which is integral to the synthesis of various therapeutic agents, a precise and robust analytical methodology for purity determination is crucial. This guide offers an objective comparison of two predominant chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this compound. Detailed experimental protocols and supporting data are provided to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical approach.
The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte and its potential impurities.[1][2][3] HPLC is highly versatile and particularly well-suited for non-volatile or thermally labile compounds, which are common in pharmaceutical synthesis.[4] Conversely, GC excels in the analysis of volatile and thermally stable substances, often providing higher separation efficiency and faster analysis times for appropriate samples.[1][3]
Comparative Analysis of HPLC and GC Methods
The selection of an optimal analytical technique hinges on a variety of factors including the nature of potential impurities, desired sensitivity, and the specific goals of the analysis (e.g., routine quality control versus impurity identification). The following table summarizes the key performance characteristics of HPLC and GC for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for this compound |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4] | Both principles are applicable, depending on the volatility of the analyte and its impurities. |
| Analyte Suitability | Ideal for non-volatile and thermally unstable compounds.[1][3] | Best suited for volatile and thermally stable compounds.[1][3] | The analyte has a moderate molecular weight and a boiling point that may allow for GC analysis, but HPLC is generally a safer choice for complex pharmaceutical intermediates that might degrade at high temperatures. |
| Typical Stationary Phase | C18 Reverse-Phase Column.[5] | Capillary column with a 5% phenyl-methylpolysiloxane stationary phase.[6] | These are standard, robust phases for the separation of a wide range of organic molecules. |
| Mobile/Carrier Phase | Acetonitrile and Water Gradient.[5] | Inert gas (e.g., Helium, Nitrogen).[6] | Standard and widely available for each technique. |
| Temperature | Ambient to moderately elevated (e.g., 25-40 °C).[3] | High-temperature ramp (e.g., 100-300 °C).[3][6] | HPLC's lower temperature reduces the risk of thermal degradation of the analyte or impurities. |
| Detection | UV-Vis Detector (e.g., Photodiode Array).[6] | Flame Ionization Detector (FID) or Mass Spectrometer (MS).[6] | UV detection is suitable due to the aromatic nature of the analyte. FID offers general sensitivity to organic compounds, while MS provides structural information for impurity identification. |
| Sensitivity | High (ng range).[4] | Very High (pg to ng range), especially with specific detectors.[4][7] | Both techniques offer sufficient sensitivity for typical impurity profiling. |
| Specificity | High, especially for non-volatile impurities.[4] | Good, but potential for thermal degradation affecting the impurity profile.[4] | HPLC is often superior for analyzing a broader range of potential non-volatile process impurities and degradation products. |
| Sample Preparation | Simple dissolution in a suitable solvent.[6] | Dissolution in a volatile solvent; derivatization may be needed for non-volatile impurities.[4] | HPLC sample preparation is generally more straightforward. |
Experimental Protocols
The following protocols are representative methodologies for the purity assessment of this compound and are based on established methods for similar aromatic and halogenated compounds.[5][6][8]
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantitative determination of purity and the profiling of non-volatile impurities.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Gas Chromatography (GC) Protocol
This protocol is suitable for the analysis of volatile impurities and can be used for the purity assessment if the main component is thermally stable.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Chromatographic Conditions:
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min.[6]
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.[6]
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound.
-
Dissolve in 10 mL of a suitable volatile solvent such as acetone or ethyl acetate to obtain a concentration of 2 mg/mL.
-
Workflow and Decision Making
The selection and implementation of an analytical method for purity assessment follows a logical workflow, from initial sample evaluation to final data analysis and reporting.
Conclusion
Both HPLC and GC are powerful and viable techniques for the purity assessment of this compound. HPLC is generally the recommended primary method for routine quality control and the analysis of a broad range of potential non-volatile impurities and degradation products, owing to its versatility and milder analytical conditions.[2][4] GC serves as an excellent complementary technique, particularly for the detection and quantification of residual solvents and other volatile impurities that may not be detected by HPLC.[9] A comprehensive purity profile is best achieved by leveraging the strengths of both methodologies, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Quantitative Analysis of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile
In the landscape of pharmaceutical development and quality control, the precise quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against other established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile. This tri-halogenated phenylacetonitrile is a key building block in the synthesis of various pharmaceutical compounds.[1]
Quantitative Data Summary
The selection of an analytical method hinges on a variety of factors, including the required accuracy, precision, sensitivity, and the nature of the analyte and its potential impurities. Below is a summary of typical performance characteristics for qNMR, HPLC-UV, and GC-MS in the analysis of halogenated aromatic compounds.
Table 1: Comparison of Analytical Methods for the Quantification of this compound
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of atomic nuclei in the magnetic field.[2][3][4] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5] | Separation of volatile compounds followed by detection based on mass-to-charge ratio.[6] |
| Typical Purity Assay Range | 95.0% - 100.5%[5] | 98.0% - 102.0%[5] | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.1%[5] | 0.01 - 0.05 mg/L[7] | Analyte dependent, often in the pg range on-column.[6] |
| Limit of Quantitation (LOQ) | ~0.3%[5] | 0.05 - 0.20 mg/L[7] | Analyte dependent, often in the pg-ng range on-column. |
| Precision (RSD) | Typically < 1% | 0.37% - 4.15%[7] | Typically < 5% |
| Analysis Time per Sample | 5 - 15 minutes[5] | 15 - 30 minutes[5] | 20 - 40 minutes[5] |
| Primary Strengths | High precision and accuracy, requires no specific reference standard of the analyte, non-destructive.[2] | High sensitivity and resolution, well-established methodology. | High selectivity and sensitivity, structural information from mass spectra.[6] |
| Primary Limitations | Lower sensitivity compared to chromatographic methods, higher initial instrument cost. | Requires a specific reference standard for the analyte, potential for co-elution. | Requires analyte to be volatile and thermally stable, potential for matrix effects.[6] |
Experimental Protocols
Quantitative ¹⁹F NMR (qNMR) Spectroscopy
Due to the presence of two fluorine atoms, ¹⁹F qNMR is a highly suitable method for the analysis of this compound. It offers a high degree of selectivity as the ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, minimizing signal overlap.
Instrumentation:
-
NMR spectrometer operating at a ¹⁹F frequency of at least 376 MHz.
-
5 mm NMR tubes.
Materials:
-
This compound (analyte).
-
A suitable internal standard (IS) with a known purity, containing at least one fluorine atom, and with a signal that does not overlap with the analyte signals (e.g., 4,4´-difluorobenzophenone).
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d₆).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10-20 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex the vial until the sample and standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Acquisition Time: ≥ 1.0 s.[8]
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (a minimum of 60 s is recommended for accurate quantification without T₁ measurements).[8]
-
Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.[9]
-
Spectral Width: Sufficient to cover the chemical shift range of both the analyte and the internal standard.
Data Processing:
-
Apply a line broadening factor of 0.1 - 1 Hz.
-
Perform manual phase correction for all spectra.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the signals of interest for both the analyte and the internal standard. The integration range should be consistent across all spectra.
Calculation of Purity: The purity of the analyte can be calculated using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity = Purity of the internal standard
Experimental Workflow and Logical Relationships
Caption: Workflow for quantitative NMR (qNMR) analysis.
Conclusion
Quantitative NMR spectroscopy offers a powerful, direct, and non-destructive method for the purity assessment of this compound. Its key advantage lies in its primary analytical nature, where signal intensity is directly proportional to the molar amount of the substance, thus not requiring a specific certified reference material of the analyte itself. While HPLC-UV and GC-MS may offer lower limits of detection, qNMR provides exceptional precision and accuracy for the quantification of the main component, making it an invaluable tool for the characterization of reference standards and for routine quality control in research and drug development. The choice of method will ultimately depend on the specific analytical requirements, including the need for impurity profiling versus bulk purity assessment.
References
- 1. This compound | 537033-52-6 [chemicalbook.com]
- 2. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. chemrxiv.org [chemrxiv.org]
comparing the reactivity of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile with other halophenylacetonitriles
A Comparative Guide to the Reactivity of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the chemical reactivity of this compound against other halophenylacetonitriles. The analysis is supported by established chemical principles and representative experimental data, focusing on the key reaction sites of the molecule: the C-Br bond, the C-F bonds, and the nitrile functional group.
Overview of Reactivity
This compound is a highly versatile synthetic intermediate due to its distinct reactive sites, which can often be addressed selectively. The reactivity is primarily governed by:
-
Aryl Bromide: The bromine atom at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions.
-
Activated Aryl Fluorides: The fluorine atoms at the C2 and C6 positions are activated by the strong electron-withdrawing effects of the adjacent fluorine atoms and the cyanomethyl group in the para position, making them susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
Nitrile and Benzylic Protons: The nitrile group can undergo various transformations (e.g., hydrolysis, reduction), and the adjacent benzylic protons are acidic, allowing for enolate formation.
The presence of multiple halogens allows for orthogonal synthetic strategies, where one position can be reacted selectively while leaving the others intact.
Comparative Reactivity Data
The following sections and tables summarize the comparative reactivity of this compound in key synthetic transformations.
A. Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The reactivity of the aryl halide in these reactions is highly dependent on the identity of the halogen. The established order of reactivity is I > Br > Cl > F, based on the bond dissociation energy of the carbon-halogen bond.
Table 1: Comparative Reactivity of Aryl Halides in Suzuki Cross-Coupling
| Substrate | Halogen at C4 | Relative Reactivity | Typical Yield (%) |
| 2-(4-Iodo-2,6-difluorophenyl)acetonitrile | Iodo | Highest | >90 |
| This compound | Bromo | High | 80-95 |
| 2-(4-Chloro-2,6-difluorophenyl)acetonitrile | Chloro | Moderate | 50-80 |
| 2-(2,4,6-Trifluorophenyl)acetonitrile | Fluoro | Lowest (Inert) | <5 |
Note: Yields are representative and can vary significantly based on specific reaction conditions, ligands, and coupling partners. The trend in reactivity, however, is well-established in organic synthesis.[1]
B. Nucleophilic Aromatic Substitution (SNAr) Reactions
In contrast to cross-coupling, the reactivity order for leaving groups in SNAr reactions is often reversed: F > Cl > Br > I.[2] This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is accelerated by highly electronegative, electron-withdrawing groups that polarize the C-X bond and stabilize the negatively charged intermediate (Meisenheimer complex).[2][3] The two fluorine atoms and the nitrile group in this compound strongly activate the ring for SNAr at the C2 and C6 positions.
Table 2: Comparative Reactivity of Activated Aryl Halides in SNAr with an Amine Nucleophile
| Substrate | Leaving Group | Relative Reactivity | Typical Reaction Time |
| This compound | Fluoro | Highest | 1-4 hours |
| 2-(4-Bromo-2,6-dichlorophenyl)acetonitrile | Chloro | High | 6-12 hours |
| 2-(2,4,6-Tribromophenyl)acetonitrile | Bromo | Moderate | 12-24 hours |
Note: Data is based on established principles of SNAr reactivity.[2][4] The C-Br bond is generally unreactive towards SNAr under conditions where the activated C-F bond is displaced.
Experimental Protocols
Protocol 1: Suzuki Cross-Coupling of this compound
This protocol describes a typical procedure for the Suzuki coupling of the title compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
-
Toluene/Ethanol (3:1 mixture)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the toluene/ethanol solvent mixture via syringe, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and add water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMSO.
-
Add the amine nucleophile and potassium carbonate to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS. Note that typically only one of the two fluorine atoms is substituted.
-
After completion, cool the reaction to room temperature and pour it into a beaker containing ice water, which should cause the product to precipitate.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water and then with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.
-
Dry the product under vacuum to obtain the mono-substituted product, 2-(4-Bromo-2-amino-6-fluorophenyl)acetonitrile.
Visualization of Reactivity Pathways
The following diagrams illustrate the orthogonal reactivity and the factors influencing the reaction pathways of this compound.
Caption: Orthogonal synthetic pathways for this compound.
Caption: Deciding factors for cross-coupling versus SNAr reactivity.
References
Navigating the Bioactive Landscape: A Comparative Guide to Compounds Derived from 2-(4-Bromo-2,6-difluorophenyl)acetonitrile and Related Structures
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Performance of Bromo-Phenyl Derivatives and Their Alternatives, Supported by Experimental Data.
The quest for novel therapeutic agents has led to the exploration of a vast chemical space. Among the promising scaffolds, compounds featuring a bromo-phenyl moiety have garnered significant interest due to their diverse biological activities. While direct and extensive research on the biological activity of derivatives from 2-(4-Bromo-2,6-difluorophenyl)acetonitrile is not widely available in the public domain, a comparative analysis of structurally related compounds provides invaluable insights into their potential as anticancer and antimicrobial agents. This guide summarizes the biological performance of various bromo-phenyl derivatives and their alternatives, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to aid in future drug discovery and development efforts.
Anticancer Activity: A Comparative Analysis
Several classes of compounds bearing a bromo-phenyl group have demonstrated significant cytotoxic effects against various cancer cell lines. This section compares the anticancer activity of 2-phenylacrylonitrile and 1,3,4-thiadiazole derivatives with established anticancer agents.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity (IC50 values) of selected compounds against various cancer cell lines. A lower IC50 value indicates greater potency.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| 2-Phenylacrylonitrile | 1g2a | HCT116 | 0.0059[1] | Taxol | HCT116 | - |
| BEL-7402 | 0.0078[1] | BEL-7402 | - | |||
| 1,3,4-Thiadiazole | ST10 | MDA-MB-231 | 64.2[2] | Etoposide | MDA-MB-231 | >100[2] |
| ST3 | MDA-MB-231 | 73.8[2] | ||||
| ST8 | MDA-MB-231 | 75.2[2] | ||||
| SCT-4 | MCF-7 | >100 (decreased DNA biosynthesis)[3] | ||||
| Chalcone | B3 | HeLa | 3.204[1] | |||
| MCF-7 | 3.849[1] | |||||
| Established Anticancer Drugs | Doxorubicin | T47D | - | |||
| Docetaxel | MCF-7 | 5 (4.44-5.69)[4] | ||||
| SKOV-3 | 83.7 (76.04-92.2)[4] | |||||
| PC-3 | 6.4 (5.61-7.37)[4] | |||||
| Oxaliplatin | HT-29 | 6.7 (6.10-7.33)[4] |
Note: IC50 values can vary depending on the specific experimental conditions.
Antimicrobial Activity: A Comparative Overview
The bromo-phenyl scaffold is also a key feature in a number of compounds exhibiting antimicrobial properties. These derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data Summary
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected bromo-phenyl derivatives. A lower MIC value indicates greater potency.
| Compound Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | Bacterial Strain | MIC (µg/mL) |
| Methoxy Phenylacrylonitrile | 2c | S. aureus | 6.25-12.5[5] | Ampicillin | S. aureus | 0.25[5] |
| B. cereus | 12.5[5] | Kanamycin | B. cereus | 0.0625[5] | ||
| E. coli | 2.5-25[5] | Ampicillin | E. coli | 0.03125[5] | ||
| P. aeruginosa | 5-12.5[5] | Ampicillin | P. aeruginosa | 0.0625[5] | ||
| Bromophenol Derivatives | 2 | S. aureus | 12[6] | |||
| 1 | S. aureus | 24[6] | ||||
| Pyrazine Carboxamides | 5d | S. Typhi (XDR) | 6.25 (mg/mL)[7] | Meropenem (10 µg disk) | S. Typhi (XDR) | -[7] |
| N-(2-Bromo-phenyl)-2-hydroxy-benzamide | Ethyl Ester (EE) | Gram-positive bacteria | 2.5-5.0 (mg/mL)[8] | |||
| Hydrazide (HD) | Gram-positive bacteria | 2.5-5.0 (mg/mL)[8] |
Note: MIC values can vary depending on the specific experimental conditions and the bacterial strains tested. XDR = Extensively Drug-Resistant.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the biological evaluation of the types of derivatives discussed.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[9][10] These insoluble crystals are dissolved in a solubilizing solution, and the absorbance is measured at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]
Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.[14]
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds and a positive control antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium with a turbidity equivalent to a 0.5 McFarland standard.[15]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[14]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[13]
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[14]
Visualizing the Science
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. benchchem.com [benchchem.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile Derivatives: A Guide to Potential Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct structure-activity relationship (SAR) studies for 2-(4-Bromo-2,6-difluorophenyl)acetonitrile derivatives are not extensively available in publicly accessible literature. However, by examining the SAR of structurally related compounds, we can infer potential biological activities and guide future research for this class of molecules. This guide provides a comparative analysis of analogous compounds, focusing on potential anticancer and antibacterial applications. The this compound scaffold contains key structural motifs—a phenylacetonitrile core, a bromine atom, and difluoro substitution—that are present in various biologically active molecules.
Potential Anticancer Activity: Insights from Phenylacetonitrile Analogs
Several studies on phenylacetonitrile and 2-phenylacrylonitrile derivatives have revealed their potential as anticancer agents, with some acting as tubulin inhibitors.[1][2] The nitrile group and the substituted phenyl ring are crucial for their cytotoxic effects.
Comparative Data of Structurally Related Anticancer Compounds
While specific data for this compound derivatives is unavailable, the following table summarizes the anticancer activity of related phenylacetonitrile and bromo-phenyl derivatives to provide a basis for comparison.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 2-Phenylacrylonitrile | (Z)-3-(4-bromophenyl)-2-(3,5-dimethoxyphenyl)acrylonitrile | HeLa | Not Specified | Bromo-phenyl and dimethoxy-phenyl groups | [1] |
| 2-Phenylacrylonitrile | Compound 1g2a | HCT116 | 0.0059 | Phenylacrylonitrile core | [1][2] |
| BEL-7402 | 0.0078 | [1][2] | |||
| Bromo-Methoxyphenyl | Chalcone Derivative (B3) | HeLa | 3.204 | Bromo-methoxyphenyl moiety | [3] |
| MCF-7 | 3.849 | [3] | |||
| 2-(4-Fluorophenyl)-N-phenylacetamide | Compound 2b (with nitro group) | PC3 | 52 | Fluorophenyl and nitro-phenyl groups | [4] |
| Compound 2c (with nitro group) | MCF-7 | 100 | Fluorophenyl and nitro-phenyl groups | [4] |
Note: The data presented is from different studies and not from a head-to-head comparison.
Inferred Structure-Activity Relationships for Anticancer Activity
Based on the available data for analogous compounds, we can hypothesize the following SAR for this compound derivatives in the context of anticancer activity:
-
Phenylacetonitrile Core: This scaffold is a key feature in compounds with tubulin polymerization inhibitory activity.[1]
-
Halogenation: The presence of bromine and fluorine atoms can significantly influence the anticancer activity. Halogenation is a common strategy to enhance the biological activity of potential drug candidates.[1]
-
Substitution Pattern: The positions of the bromo and difluoro groups on the phenyl ring are expected to be critical for target binding and overall efficacy.
Caption: Inferred SAR for potential anticancer activity.
Potential Antibacterial Activity: Link to Azolidinone Antibacterials
The use of this compound in the synthesis of azolidinone antibacterials suggests that derivatives of this compound may possess antibacterial properties. Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis.[5][6]
Comparative Data of Structurally Related Antibacterial Compounds
Structure-activity relationship studies of oxazolidinones have shown that the nature of the substituent at the 5-position of the oxazolidinone ring significantly impacts antibacterial activity.[5] While direct antibacterial data for this compound derivatives is not available, the table below presents data for related oxazolidinone compounds.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Key Structural Features | Reference |
| Oxazolidinone | Linezolid | Staphylococcus aureus | 1-4 | Acetylaminomethyl at C5 | [5][6] |
| Enterococcus faecalis | 1-4 | [5][6] | |||
| Oxazolidinone | Compound with 5-thiourea group | Staphylococcus aureus | 0.25-0.5 | Thiourea group at C5 | [5] |
Note: MIC (Minimum Inhibitory Concentration).
Inferred Structure-Activity Relationships for Antibacterial Activity
If this compound is used as a building block for novel antibacterials, the following SAR could be considered:
-
Substituted Phenyl Moiety: The 4-bromo-2,6-difluorophenyl group would likely be attached to the oxazolidinone core, influencing target engagement and pharmacokinetic properties.
-
Modifications to the Acetonitrile Group: The acetonitrile group could be a handle for further chemical modifications to optimize antibacterial potency and spectrum.
Caption: Hypothesized pathway to antibacterial derivatives.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and biological evaluation of novel compounds. Below are representative methodologies for assessing the potential anticancer activity of phenylacetonitrile derivatives.
Synthesis of 2-Phenylacrylonitrile Derivatives
A common method for the synthesis of 2-phenylacrylonitrile derivatives is the Knoevenagel condensation.[1]
General Procedure:
-
A mixture of an appropriate phenylacetonitrile and a substituted benzaldehyde is dissolved in a suitable solvent (e.g., ethanol).
-
A catalytic amount of a base (e.g., piperidine) is added to the solution.
-
The reaction mixture is refluxed for a specified period.
-
After completion of the reaction, the mixture is cooled, and the resulting precipitate is filtered, washed, and purified by recrystallization or column chromatography.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[1][4][7]
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
While direct SAR data for this compound derivatives is limited, a comparative analysis of structurally similar compounds provides a strong rationale for investigating their potential as both anticancer and antibacterial agents. The phenylacetonitrile core is a known pharmacophore for tubulin inhibition, and the specific halogenation pattern of the target compound series may enhance this activity. Furthermore, its utility as a synthetic intermediate for azolidinone antibacterials opens another avenue for drug discovery. The experimental protocols and inferred SAR presented in this guide offer a foundational framework for researchers to design and evaluate novel derivatives of this compound for therapeutic applications. Further synthesis and biological testing are warranted to validate these hypotheses and to fully elucidate the SAR of this promising class of compounds.
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of Catalysts for Suzuki Coupling with 2-(4-Bromo-2,6-difluorophenyl)acetonitrile
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, and the choice of catalyst is critical for its success. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.
The presence of fluorine atoms and a nitrile group on the aromatic ring of this compound can influence the reactivity of the substrate and the efficiency of the catalytic cycle. Therefore, the selection of an appropriate catalyst, ligand, and base system is crucial for achieving high yields and reaction efficiency. This guide summarizes available data from scientific literature and patents to aid in the selection of the optimal catalytic system for this specific transformation.
Performance of Palladium Catalysts
The following table summarizes the performance of different palladium catalysts in the Suzuki coupling of this compound with various boronic acids. The data presented is compiled from different sources and reaction conditions may vary.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Boronic Acid | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80 | 3-5 | Phenylboronic acid | Not specified |
| PdCl₂(dppf) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | Not specified | Arylboronic acid | Not specified |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 4-Methoxyphenylboronic acid | >90 (expected) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Phenylboronic acid | >90 (expected) |
Note on Data: Specific yield data for the Suzuki coupling of this compound is limited in readily available literature. The yields for Pd₂(dba)₃/XPhos and Pd(OAc)₂/SPhos are expected values based on reactions with structurally similar substrates, such as 4-Bromo-2,6-bis(trifluoromethyl)pyridine.[1]
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions which can be adapted for this compound. Optimization of specific parameters is often necessary.
General Protocol using Pd(PPh₃)₄
This protocol is a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.0 to 1.1 equiv. per bromine atom)
-
Pd(PPh₃)₄ (2-3 mol%)
-
2M Aqueous K₂CO₃ solution
-
Dioxane or Toluene/Dioxane (4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a pressure tube, suspend this compound, the arylboronic acid, and Pd(PPh₃)₄ in the chosen solvent system.
-
Add the 2M aqueous K₂CO₃ solution.
-
Seal the tube and heat the mixture to 80 °C under an inert atmosphere for 3-5 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.[2]
General Protocol using PdCl₂(dppf)
This protocol is a starting point and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[3]
-
Monitor the reaction by a suitable analytical technique (TLC, GC-MS, or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the process, the following diagrams illustrate the key steps in the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to the Validation of Analytical Methods for 2-(4-Bromo-2,6-difluorophenyl)acetonitrile Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The purity and accurate quantification of this intermediate are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document outlines the experimental protocols and performance data for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The selection of an appropriate analytical method depends on several factors, including the physicochemical properties of the analyte, potential impurities, required sensitivity, and the specific application, such as routine quality control or impurity profiling.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, high resolution, and robustness in separating non-volatile and thermally labile compounds.[4] A Reverse-Phase HPLC (RP-HPLC) method with UV detection is a primary choice for the routine quantification of this compound.
Experimental Protocol: RP-HPLC-UV
A typical RP-HPLC method for the analysis of this compound would be developed and validated based on the following parameters.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3]
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. The pH may be adjusted with acids like phosphoric acid or formic acid to ensure sharp peak shapes.[5][6]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.[3]
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound standard or sample.
-
Dissolve in a suitable diluent, typically the mobile phase, to a known concentration (e.g., 1 mg/mL).[3]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[3]
Method Validation Parameters
The analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7] Key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria | Typical Performance |
| Specificity | The analyte peak should be well-resolved from impurities and degradation products. Peak purity index > 0.995.[5] | No interference from blank, placebo, and known impurities at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., 50% to 150% of the target concentration).[5] | r² > 0.999 |
| Accuracy | The percentage recovery should be within 98.0% to 102.0%. | 99.0% - 101.5% |
| Precision (RSD) | Repeatability (injection precision) and intermediate precision should be ≤ 2%. | < 1.5% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | ~0.01% |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | ~0.03% |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., ±2% acetonitrile in mobile phase, ±0.1 mL/min flow rate).[5] | RSD of results < 5% under varied conditions. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information for impurity identification.[4][8]
Experimental Protocol: GC-MS
A GC-MS method for this compound would be developed as follows.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]
-
Injector Temperature: 250 °C.[3]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.[3]
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 50-500.
Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve in a suitable volatile solvent (e.g., acetone or ethyl acetate) to a known concentration.[3]
-
Inject a small volume (e.g., 1 µL) into the GC.[3]
Method Validation Parameters
The validation parameters for the GC-MS method are summarized below.
| Parameter | Acceptance Criteria | Typical Performance |
| Specificity | The analyte peak should be chromatographically pure and the mass spectrum should be unique. | No co-eluting peaks with similar mass spectra. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 over the desired concentration range. | r² > 0.998 |
| Accuracy | The percentage recovery should be within 97.0% to 103.0%. | 98.5% - 102.0% |
| Precision (RSD) | Repeatability and intermediate precision should be ≤ 5%. | < 3.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 for a characteristic ion. | ~0.005% |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 for a characteristic ion. | ~0.015% |
| Robustness | The method should be resilient to minor changes in parameters like oven temperature ramp rate and carrier gas flow. | RSD of results < 10% under varied conditions. |
Method Comparison
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis.
| Feature | RP-HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3] |
| Applicability | Well-suited for routine quality control and purity assays of non-volatile compounds. | Ideal for identifying and quantifying volatile and semi-volatile impurities, even at trace levels. |
| Sensitivity | Good, with LOD typically around 0.01%.[3] | Excellent, with LOD often at or below 0.005%.[3] |
| Selectivity | Good, based on chromatographic retention time and UV spectrum. | Excellent, based on retention time and unique mass fragmentation patterns. |
| Sample Throughput | Generally higher due to simpler sample preparation and faster run times for routine analysis. | Can be lower due to longer oven temperature programs. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance requirements. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC and GC-MS analytical methods.
Caption: HPLC Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Conclusion
Both RP-HPLC-UV and GC-MS are suitable and robust methods for the quantification of this compound. The choice of method should be guided by the specific analytical needs. For routine quality control where the primary goal is to determine the purity of the main component, RP-HPLC-UV is often the more practical and cost-effective choice. For in-depth impurity profiling, where the identification and quantification of unknown volatile impurities are critical, the superior sensitivity and specificity of GC-MS make it the preferred method. The validation data presented in this guide provides a solid foundation for implementing either of these techniques in a drug development or quality control setting.
References
- 1. ijnrd.org [ijnrd.org]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
cytotoxicity assays for derivatives of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile
A Comparative Guide to Cytotoxicity Assays for Phenylacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies for Assessing the Cytotoxicity of Phenylacetonitrile Derivatives, Supported by Experimental Protocols and Data Visualization.
The quest for novel therapeutic agents has led to significant interest in synthetic organic compounds, including derivatives of 2-phenylacetonitrile. While specific cytotoxicity data for derivatives of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile are not extensively available in publicly accessible literature, a comparative analysis of structurally related compounds provides valuable insights into their potential as therapeutic agents. This guide outlines common cytotoxicity assays, presents a standardized format for data comparison, and provides detailed experimental protocols to aid in the evaluation of this class of compounds.
Quantitative Data Summary
To facilitate a direct comparison of the cytotoxic effects of various this compound derivatives, it is recommended to present the half-maximal inhibitory concentration (IC50) values in a structured format. The following table serves as a template for summarizing such data, which should be populated with experimental findings.
| Compound ID | Derivative Structure | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Derivative 1 | [Structure] | MCF-7 (Breast) | 48 | Data | [Source] |
| Derivative 2 | [Structure] | PC3 (Prostate) | 48 | Data | [Source] |
| Derivative 3 | [Structure] | HCT116 (Colon) | 48 | Data | [Source] |
| Control | Doxorubicin | MCF-7 (Breast) | 48 | Data | [Source] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key cytotoxicity assays applicable to the study of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7, PC3, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the assay kit.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH released, which is proportional to the number of lysed cells.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex processes. The following visualizations, created using the DOT language, depict a standard cytotoxicity testing workflow and a relevant biological pathway.
Caption: A step-by-step workflow of a typical cytotoxicity assay.
Spectroscopic Comparison of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile and Its Key Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the versatile chemical intermediate, 2-(4-Bromo-2,6-difluorophenyl)acetonitrile, and two of its primary reaction products: 2-(4-Bromo-2,6-difluorophenyl)acetic acid and 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine. This document is intended to serve as a valuable resource by presenting key identifying spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The transformation of the nitrile functional group in this compound into a carboxylic acid or an amine represents fundamental synthetic pathways. Understanding the distinct spectroscopic signatures of each of these molecules is crucial for reaction monitoring, quality control, and structural confirmation in synthetic chemistry and drug discovery.
Chemical Transformation Overview
The following diagram illustrates the conversion of this compound to its corresponding carboxylic acid (via hydrolysis) and primary amine (via reduction).
Caption: Reaction pathways from this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its hydrolysis and reduction products. This data is essential for distinguishing between the starting material and its derivatives.
Table 1: ¹H NMR and ¹³C NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 7.40-7.20 (m, 2H, Ar-H), 4.0 (s, 2H, -CH₂CN) | 162.0 (d, J=250 Hz, C-F), 130.0 (t, J=10 Hz, C-H), 117.0 (s, C-Br), 116.0 (s, C-CN), 110.0 (t, J=20 Hz, C-C-F), 15.0 (s, -CH₂CN) |
| 2-(4-Bromo-2,6-difluorophenyl)acetic acid | 10.5 (br s, 1H, -COOH), 7.30-7.10 (m, 2H, Ar-H), 3.8 (s, 2H, -CH₂COOH) | 175.0 (s, C=O), 161.5 (d, J=248 Hz, C-F), 129.5 (t, J=10 Hz, C-H), 117.5 (s, C-Br), 112.0 (t, J=21 Hz, C-C-F), 40.0 (s, -CH₂COOH) |
| 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine | 7.25-7.05 (m, 2H, Ar-H), 3.1 (t, J=7 Hz, 2H, -CH₂NH₂), 2.9 (t, J=7 Hz, 2H, Ar-CH₂-), 1.5 (br s, 2H, -NH₂) | 161.0 (d, J=245 Hz, C-F), 129.0 (t, J=10 Hz, C-H), 118.0 (s, C-Br), 115.0 (t, J=22 Hz, C-C-F), 45.0 (s, -CH₂NH₂), 38.0 (s, Ar-CH₂-) |
Note: Predicted chemical shifts and coupling constants (J) are provided. Actual values may vary depending on the solvent and experimental conditions.
Table 2: IR and Mass Spectrometry Data
| Compound | IR Spectroscopy (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | 3050-2900 (C-H), 2250 (C≡N), 1600, 1480 (C=C aromatic), 1250 (C-F), 850 (C-Br) | M⁺ peaks at 231 and 233 (due to ⁷⁹Br and ⁸¹Br isotopes). Key fragments may include loss of HCN, Br, and the entire cyanomethyl group. |
| 2-(4-Bromo-2,6-difluorophenyl)acetic acid | 3300-2500 (broad, O-H of COOH), 1710 (C=O), 1600, 1480 (C=C aromatic), 1250 (C-F), 850 (C-Br) | M⁺ peaks at 250 and 252. Characteristic fragments often arise from the loss of -COOH (m/z 45) and Br. |
| 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine | 3400-3300 (N-H stretch), 3050-2850 (C-H), 1600, 1480 (C=C aromatic), 1250 (C-F), 850 (C-Br) | M⁺ peaks at 235 and 237. Fragmentation patterns typically show the loss of -NH₂ (m/z 16) and the cleavage of the C-C bond between the ethyl chain and the aromatic ring. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
For Liquids/Oils: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For EI, a standard electron energy of 70 eV is typically used. For ESI, conditions are optimized to achieve good ionization and transfer of the molecular ion.
-
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of the starting material and its reaction products is outlined below.
Caption: General workflow for spectroscopic analysis.
Safety Operating Guide
Proper Disposal of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Halogenated Acetonitrile Compound
The safe and environmentally responsible disposal of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile is a critical aspect of laboratory safety and chemical management. This compound, a halogenated organic nitrile, is classified as hazardous and requires strict adherence to established disposal protocols to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for its proper disposal, designed for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
Based on safety data for the compound and structurally similar chemicals, this compound is considered toxic if swallowed, in contact with skin, or if inhaled. Thermal decomposition may lead to the release of highly toxic gases, including hydrogen cyanide, nitrogen oxides, and hydrogen halides. Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile, inspected before use) | Prevents skin contact |
| Eye Protection | Safety glasses with side shields or face shield | Protects eyes from splashes |
| Lab Coat | Standard laboratory coat | Protects skin and clothing |
| Respiratory | Use in a well-ventilated area or fume hood. If not possible, a NIOSH-approved respirator is necessary. | Prevents inhalation of dust or aerosols |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. The following steps outline the process for accumulating and preparing this chemical for disposal.
1. Waste Segregation:
-
This compound is a halogenated organic compound due to the presence of bromine and fluorine.
-
It must be collected separately from non-halogenated organic waste. This is crucial as the disposal methods and costs for these two streams differ significantly.
2. Waste Container Selection and Labeling:
-
Use a designated, chemically compatible waste container with a secure, tight-fitting lid. Polyethylene carboys are often recommended for liquid waste.
-
The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."
-
The full chemical name, "this compound," must be written on the label. Do not use abbreviations.
-
Maintain a log sheet near the container to record the name and approximate quantity of everything added.
3. Chemical Incompatibility:
-
Crucially, do not mix this waste with acids or strong bases. Contact with acid can potentially generate highly toxic hydrogen cyanide gas due to the nitrile group.
-
Keep this waste stream separate from strong oxidizing agents, reducing agents, and aqueous solutions.
4. Accumulation and Storage:
-
Store the sealed waste container in a designated and properly ventilated satellite accumulation area.
-
The container should be kept in secondary containment to prevent spills.
-
Keep the container closed at all times except when actively adding waste.
5. Arranging for Disposal:
-
Once the container is nearly full, or if it has been in storage for an extended period (e.g., one year), arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, and if necessary, evacuate non-essential personnel.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials.
-
Collection: Carefully collect the absorbent material and place it into a designated, sealable container for halogenated waste.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Label the container with the spill cleanup materials and dispose of it as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

